Product packaging for Diazoxide-d3(Cat. No.:CAS No. 1432063-51-8)

Diazoxide-d3

Cat. No.: B585905
CAS No.: 1432063-51-8
M. Wt: 233.69 g/mol
InChI Key: GDLBFKVLRPITMI-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diazoxide-d3, with the CAS number 1432063-51-8, is a deuterium-labeled stable isotope of Diazoxide, a non-diuretic benzothiadiazine . This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, helping researchers achieve accurate and reliable measurements of the parent compound Diazoxide in complex biological matrices. The parent molecule, Diazoxide, is a well-characterized ATP-sensitive potassium channel (K ATP ) activator . Its primary research value lies in its ability to inhibit insulin release from pancreatic beta-cells . By binding to the sulfonylurea receptor (SUR) subunit of the K ATP channel, Diazoxide promotes potassium efflux, leading to hyperpolarization of the beta-cell membrane . This prevents calcium influx, thereby inhibiting insulin secretion . This mechanism underpins its extensive use in preclinical research focused on conditions of hyperinsulinemic hypoglycemia, such as in the study of insulinomas and congenital hyperinsulinism . This compound is essential for researchers developing and validating bioanalytical methods to study the pharmacokinetics, metabolism, and bioavailability of Diazoxide. Its use ensures high-quality data in studies investigating drug dynamics. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O2S B585905 Diazoxide-d3 CAS No. 1432063-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diazoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diazoxide-d3, a deuterated analog of the potassium channel activator Diazoxide. This stable isotope-labeled compound is a valuable tool in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, serving as an internal standard for the precise quantification of Diazoxide in biological matrices.

Synthesis of this compound

The synthesis of this compound (7-chloro-3-(methyl-d3)-4H-1,2,4-benzothiadiazine 1,1-dioxide) is a multi-step process commencing with the chlorination of o-aminobenzenesulfonamide, followed by a cyclization reaction with a deuterated methyl source.

Synthesis of 2-Amino-5-chlorobenzenesulfonamide (Intermediate 1)

The initial step involves the chlorination of o-aminobenzenesulfonamide to yield 2-amino-5-chlorobenzenesulfonamide.

Experimental Protocol:

  • In a suitable reaction vessel, o-aminobenzenesulfonamide (1.0 eq) is dissolved in chloroform.

  • N-chlorosuccinimide (NCS) (1.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for approximately 3 hours.[1]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-5-chlorobenzenesulfonamide.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
o-Aminobenzenesulfonamide172.201.0
N-Chlorosuccinimide133.531.0
Chloroform119.38Solvent

Table 1: Reagents for the synthesis of 2-Amino-5-chlorobenzenesulfonamide.

Synthesis of this compound

The final step involves the cyclization of 2-amino-5-chlorobenzenesulfonamide with a deuterated acetylating agent, such as acetic-d3 acid anhydride or by utilizing a deuterated methyl source like methyl-d3 iodide in alternative synthetic routes. A plausible method involves the reaction with a deuterated equivalent of triethyl orthoacetate.

Experimental Protocol:

  • 2-Amino-5-chlorobenzenesulfonamide (1.0 eq) is suspended in a suitable solvent like xylene.

  • A deuterated acetylating agent, for instance, triethyl orthoacetate-d3, is added to the suspension.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then cooled, and the precipitated solid is collected by filtration.

  • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2-Amino-5-chlorobenzenesulfonamide206.641.0
Triethyl orthoacetate-d3~165.25Excess
Xylene106.16Solvent

Table 2: Reagents for the synthesis of this compound.

Synthesis_of_Diazoxide_d3 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyclization and Deuteration A o-Aminobenzenesulfonamide C 2-Amino-5-chlorobenzenesulfonamide A->C Reflux, 3h B N-Chlorosuccinimide (NCS) in Chloroform B->C D 2-Amino-5-chlorobenzenesulfonamide F This compound D->F Reflux E Deuterated Acetylating Agent (e.g., Triethyl orthoacetate-d3) in Xylene E->F

Caption: Synthesis Pathway of this compound.

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Commercial suppliers of this compound provide a Certificate of Analysis (CoA) with detailed characterization data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and confirming the position of the deuterium label.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be similar to that of Diazoxide, with the notable absence of the signal corresponding to the methyl protons at the 3-position. The aromatic protons will exhibit characteristic splitting patterns.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.5m3HAromatic protons
~10.5br s1HNH

Table 3: Expected ¹H NMR Data for this compound (in DMSO-d₆).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show the characteristic signals for the carbon atoms in the benzothiadiazine ring system. The signal for the deuterated methyl carbon will be observed as a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to a protonated methyl group.

Chemical Shift (δ, ppm)Assignment
~160-165C=N
~115-140Aromatic C
~15-20 (multiplet)-CD₃

Table 4: Expected ¹³C NMR Data for this compound (in DMSO-d₆).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides information about its isotopic purity.

Experimental Protocol (Electrospray Ionization - ESI):

  • A solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • The solution is infused into the mass spectrometer.

  • Mass spectra are acquired in positive or negative ion mode.

The expected molecular ion peak for this compound (C₈H₄D₃ClN₂O₂S) is approximately 233.69 g/mol . The mass spectrum will show a characteristic isotopic pattern due to the presence of chlorine.

m/z (amu)Assignment
~234[M+H]⁺
~256[M+Na]⁺

Table 5: Expected High-Resolution Mass Spectrometry Data for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 270 nm.

  • Injection Volume: 10-20 µL.

A single major peak corresponding to this compound should be observed, and the purity is calculated based on the area of this peak relative to the total area of all peaks.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results A Synthesized this compound B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (HRMS) A->C D HPLC A->D E Structural Confirmation & Isotopic Labeling Site B->E F Molecular Weight & Isotopic Purity C->F G Chemical Purity D->G

Caption: Analytical Workflow for this compound.

Data Summary

The following table summarizes the key analytical data for a typical batch of this compound.

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C₈H₄D₃ClN₂O₂S
Molecular Weight 233.69 g/mol
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrometry [M+H]⁺ at m/z ≈ 234
Purity (HPLC) ≥98%
Isotopic Enrichment ≥99% Deuterium

Table 6: Summary of this compound Characterization Data.

This guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and expected data will be a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

physicochemical properties of deuterated diazoxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Diazoxide

Introduction

Diazoxide is a well-established potassium channel activator known for its use in managing hypoglycemia by inhibiting insulin release.[1][2] In recent years, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a key strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties.[3][4] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, potentially leading to improved drug exposure, reduced dosage frequency, and an altered metabolite profile.[][6]

This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. It outlines the predicted impact of deuteration on these properties, details the experimental protocols required for their characterization, and illustrates key biological and experimental workflows. While specific quantitative data for deuterated diazoxide is not extensively available in public literature, this guide extrapolates expected changes based on established principles of deuteration in medicinal chemistry.

Mechanism of Action of Diazoxide

Diazoxide exerts its primary effect by activating ATP-sensitive potassium (K-ATP) channels in the cell membrane, particularly in pancreatic beta-cells and vascular smooth muscle cells.[1][7] This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.[8][9] The hyperpolarized state inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+).[9] In pancreatic beta-cells, this reduction in intracellular calcium is the critical step that leads to the inhibition of insulin secretion.[2]

Diazoxide_Mechanism_of_Action cluster_cell Pancreatic Beta-Cell Diazoxide Deuterated Diazoxide K_ATP K-ATP Channel (SUR1 Subunit) Diazoxide->K_ATP Activates K_Efflux K+ Efflux K_ATP->K_Efflux Hyperpolarization Membrane Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Leads to Insulin_Release Inhibition of Insulin Release Ca_Influx->Insulin_Release Results in K_Efflux->Hyperpolarization Causes

Caption: Mechanism of action of deuterated diazoxide in pancreatic beta-cells.

Predicted Physicochemical Properties: Deuterated vs. Non-Deuterated Diazoxide

Deuteration is a subtle structural modification that can lead to significant changes in a molecule's behavior in vivo, while generally causing only minor shifts in its fundamental physicochemical properties.[10] The primary alterations stem from the increased mass of deuterium and the greater strength of the C-D bond.[4]

Physicochemical PropertyNon-Deuterated DiazoxidePredicted Effect of DeuterationRationale for Change
Molecular Weight ~230.67 g/mol Increase per Deuterium AtomDeuterium is approximately twice the mass of protium (hydrogen).[4]
Metabolic Stability Metabolized by CYP1A2/3A4 via oxidation of the 3-methyl group[2][11]IncreasedThe Kinetic Isotope Effect (KIE) slows the enzymatic cleavage of the stronger C-D bond, reducing the rate of metabolism.[][6]
Lipophilicity (LogP/LogD) (Experimental data not specified in sources)Slightly DecreasedDeuterated compounds are generally observed to have slightly lower lipophilicity. A reported average change is ΔlogP of -0.006 per deuterium atom.[10]
Acidity (pKa) (Experimental data not specified in sources)Slightly Altered (likely increased)The pKa of deuterated compounds can be slightly different. For acids where an O-H or N-H bond is deuterated, the pKa typically increases.[10][12][13] The effect of C-D bonds is more subtle.
Solubility (Experimental data not specified in sources)Potentially AlteredChanges in solubility can occur due to modifications in crystal lattice energy and interactions with the solvent. The direction of change is not always predictable but has been observed to increase in some cases.[6]
Bond Length (C-D vs. C-H) Standard C-H bond lengthShorterThe C-D bond is slightly shorter and stronger than the C-H bond (by ~0.005 Å).[4][10]

Experimental Protocols for Physicochemical Characterization

A thorough characterization of deuterated diazoxide is essential for understanding its behavior and ensuring quality. This involves confirming the success of deuteration and then measuring its key physicochemical properties.

Workflow for Characterization

The logical flow for characterizing a newly synthesized batch of deuterated diazoxide involves confirming its identity and purity before proceeding to measure its physical and chemical properties.

Experimental_Workflow cluster_methods1 Identity & Purity cluster_methods2 Property Measurement Start Synthesis of Deuterated Diazoxide Confirmation Structural Confirmation & Isotopic Purity Analysis Start->Confirmation Purity Chemical Purity Analysis Confirmation->Purity NMR NMR (¹H, ²H) - Site of Deuteration MS Mass Spectrometry (MS) - Isotopic Enrichment Properties Physicochemical Property Measurement Purity->Properties HPLC HPLC / UPLC - Chemical Purity End Data Analysis & Comparison to Non-Deuterated Form Properties->End pKa pKa Determination (Potentiometric/UV-metric) LogP LogP/LogD Determination (Shake-flask/Chromatographic) Solubility Solubility Assay (Equilibrium Shake-flask) Metabolism Metabolic Stability Assay (Microsomes/Hepatocytes)

Caption: General experimental workflow for characterizing deuterated diazoxide.
Detailed Methodologies

A. Structural Confirmation and Isotopic Purity

  • Objective: To confirm the precise location of deuterium atoms and quantify the level of isotopic enrichment.

  • Methodology (NMR Spectroscopy):

    • Prepare separate, highly pure samples of deuterated and non-deuterated diazoxide in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum for both samples. The disappearance or reduction in the intensity of a signal in the deuterated sample's spectrum, compared to the non-deuterated standard, indicates the site of deuteration.[14]

    • Acquire a ²H (Deuterium) NMR spectrum for the deuterated sample. A signal will appear at the chemical shift corresponding to the deuterated position, confirming its location.[14]

  • Methodology (Mass Spectrometry):

    • Prepare dilute solutions of the deuterated sample.

    • Analyze using high-resolution mass spectrometry (e.g., LC-MS or GC-MS).

    • Compare the molecular ion peak (M+) of the deuterated sample to the non-deuterated standard. The mass shift should correspond to the number of deuterium atoms incorporated (e.g., a +n shift for n deuterium atoms).[14]

    • The isotopic distribution of the molecular ion cluster can be used to calculate the percentage of isotopic enrichment.

B. Determination of Lipophilicity (LogP)

  • Objective: To measure the partition coefficient of deuterated diazoxide between octanol and water.

  • Methodology (Shake-Flask Method): [15]

    • Prepare a stock solution of deuterated diazoxide in either n-octanol or water.

    • Create a biphasic system by adding a known volume of the stock solution to a pre-saturated mixture of n-octanol and water in a glass flask.

    • Shake the flask at a constant temperature for a set period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the mixture to ensure complete separation of the octanol and water layers.

    • Carefully sample each phase and determine the concentration of the analyte in both the aqueous and octanol layers using a validated analytical method, such as UV spectroscopy or HPLC.

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

C. Determination of Aqueous Solubility

  • Objective: To determine the equilibrium solubility of deuterated diazoxide in an aqueous buffer.

  • Methodology (Equilibrium Shake-Flask Method): [16]

    • Add an excess amount of solid, crystalline deuterated diazoxide to a vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove all undissolved solid material.

    • Quantify the concentration of the dissolved deuterated diazoxide in the clear filtrate using a calibrated HPLC-UV or LC-MS method.

    • The resulting concentration is the equilibrium solubility at that specific pH and temperature.

D. Determination of Acidity Constant (pKa)

  • Objective: To measure the pKa of any ionizable functional groups in deuterated diazoxide.

  • Methodology (Potentiometric Titration): [15]

    • Accurately weigh and dissolve a sample of deuterated diazoxide in a solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

    • Titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) of known concentration.

    • Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve (the point of half-neutralization).

Conclusion

The deuteration of diazoxide represents a strategic approach to potentially enhance its therapeutic profile by leveraging the kinetic isotope effect to improve metabolic stability. While this modification is predicted to only subtly alter fundamental physicochemical properties such as pKa and lipophilicity, these small changes can have a cascading effect on solubility, absorption, and overall drug performance.[6][10] The rigorous application of the experimental protocols outlined in this guide—spanning structural verification, purity assessment, and the precise measurement of key physicochemical parameters—is critical for any research or development program involving deuterated diazoxide. This systematic characterization provides the foundational data necessary to understand its behavior, optimize formulation, and ultimately de-risk its progression as a potential therapeutic agent.

References

The Role of Diazoxide-d3 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Diazoxide-d3 as an internal standard in the quantitative analysis of diazoxide, particularly in complex biological matrices. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle behind using a deuterated internal standard like this compound lies in the concept of isotope dilution mass spectrometry. This "gold standard" method in quantitative analysis relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.

This compound is chemically identical to diazoxide, with the only difference being the replacement of three hydrogen atoms with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. Because they are chemically identical, this compound co-elutes with diazoxide during chromatographic separation and experiences the same effects of sample preparation (e.g., extraction efficiency, matrix effects like ion suppression or enhancement). By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.

Physicochemical Properties and Mechanism of Action

The utility of this compound as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled diazoxide.

PropertyDiazoxideThis compoundRationale for an Ideal Internal Standard
Chemical Structure C₈H₇ClN₂O₂SC₈H₄D₃ClN₂O₂SIdentical structure ensures similar chemical behavior.
Molecular Weight ~230.67 g/mol ~233.70 g/mol A sufficient mass difference (≥3 amu) prevents isotopic overlap and allows for distinct detection by the mass spectrometer.
Chromatographic Retention Time Expected to be nearly identical to this compoundExpected to be nearly identical to DiazoxideCo-elution is critical for the internal standard to experience the same matrix effects at the same time as the analyte. A slight shift due to the "isotope effect" is sometimes observed but is generally negligible with modern chromatographic systems.
Ionization Efficiency Expected to be identical to this compoundExpected to be identical to DiazoxideEnsures that the ratio of their signals is directly proportional to the ratio of their concentrations.
Fragmentation Pattern (MS/MS) Produces characteristic product ions.Precursor ion is shifted by +3 m/z, and major fragment ions may also be shifted, allowing for specific detection without cross-talk.Enables the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) methods.

Experimental Protocol: Quantification of Diazoxide in Human Plasma

This section outlines a detailed experimental protocol for the quantification of diazoxide in human plasma using this compound as an internal standard, based on established bioanalytical methods.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
ParameterRecommended Conditions
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Methanol with 0.1% formic acid.
Gradient A suitable gradient to ensure the separation of diazoxide from endogenous plasma components.
Flow Rate 0.3 - 0.5 mL/min.
Injection Volume 5 - 10 µL.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive Mode.
MRM Transitions (Proposed) Diazoxide: Precursor ion (Q1): m/z 231.0; Product ion (Q3): m/z 199.0This compound: Precursor ion (Q1): m/z 234.0; Product ion (Q3): m/z 202.0

Note: The proposed MRM transitions are based on the molecular weights and expected fragmentation patterns. These should be optimized during method development.

Quantitative Data and Method Validation

A validated bioanalytical method for diazoxide in plasma has demonstrated the following performance characteristics, which can be expected for a method utilizing this compound as the internal standard.[1]

ParameterResult
Linearity Range 0.2 - 40 µg/mL (R² > 0.999)[1]
Lower Limit of Quantification (LLOQ) 0.2 µg/mL[1]
Accuracy Within 97-106%[1]
Precision (RSD) < 6%[1]
Extraction Recovery >94%[1]
Stability (Freeze-Thaw) Stable for up to two freeze-thaw cycles.[1]
Stability (Long-Term) Stable for up to three months at -20°C.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of diazoxide in plasma.

Logical Relationship of Using a Deuterated Internal Standard

logical_relationship cluster_challenges Analytical Challenges cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome extraction_loss Sample Loss During Extraction is This compound (Internal Standard) matrix_effects Matrix Effects (Ion Suppression/Enhancement) instrument_variability Instrument Variability coelution Co-elutes with Diazoxide is->coelution same_behavior Experiences Same Analytical Variations is->same_behavior ratio_measurement Ratio of Analyte to IS is Measured coelution->ratio_measurement same_behavior->ratio_measurement accurate_quant Accurate and Precise Quantification ratio_measurement->accurate_quant

Caption: How this compound mitigates analytical challenges.

Diazoxide Signaling Pathway

signaling_pathway cluster_cell Pancreatic β-cell diazoxide Diazoxide katp K-ATP Channel diazoxide->katp Activates k_efflux K+ Efflux katp->k_efflux Opens hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization ca_channel Voltage-gated Ca2+ Channel hyperpolarization->ca_channel Inactivates ca_influx Ca2+ Influx Inhibition ca_channel->ca_influx insulin_secretion Insulin Secretion Inhibition ca_influx->insulin_secretion

Caption: Mechanism of action of diazoxide on pancreatic β-cells.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of diazoxide in complex biological matrices. Its chemical identity with the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed experimental protocol and performance data provided in this guide offer a robust framework for researchers and drug development professionals to implement reliable bioanalytical methods for diazoxide. The use of such stable isotope-labeled internal standards is a critical component of high-quality quantitative mass spectrometry.

References

Isotopic Purity of Diazoxide-d3 for Mass Spectrometry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Diazoxide-d3, a critical internal standard for quantitative mass spectrometry analysis. This compound is a deuterated analog of Diazoxide, an activator of ATP-sensitive potassium channels.[1] Its use as an internal standard is essential for correcting variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of Diazoxide in biological matrices.[2][3] This guide details the isotopic composition of this compound, experimental protocols for its characterization and use, and the signaling pathway of its non-deuterated counterpart.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a crucial parameter that defines its quality and suitability for use in mass spectrometry. It is typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). While a specific CoA for a single batch of this compound is not publicly available, the typical specifications and data presentation are summarized below.

One major supplier, Cayman Chemical, specifies the purity of their this compound as ≥99% deuterated forms (d1-d3).[4] This indicates that the sum of the species containing one, two, or three deuterium atoms is at least 99% of the total Diazoxide-related molecules. Another supplier, LGC Standards, reports a chemical purity of >95% as determined by HPLC, which is a measure of the compound's purity irrespective of its isotopic composition.[2]

A comprehensive Certificate of Analysis for a deuterated standard will typically provide a detailed breakdown of the isotopic distribution. This is crucial for accurate quantification, as it allows the researcher to account for the presence of unlabeled (d0) and partially labeled species. The following table illustrates how such data is typically presented, based on common industry practices for deuterated standards.

ParameterSpecificationData Presentation on a Typical Certificate of Analysis
Chemical Formula C₈H₄D₃ClN₂O₂SFormula, Molecular Weight
Molecular Weight 233.69 g/mol
Chemical Purity (HPLC) >95%Chromatogram showing the peak of the main compound and any impurities.
Isotopic Purity ≥99% deuterated forms (d1-d3)A mass spectrum or a table detailing the relative abundance of each isotopologue.
Isotopic Distribution d0: <1%d1: <2%d2: <10%d3: >87%A table listing the percentage of each deuterated species (d0, d1, d2, d3).

Note: The isotopic distribution values in the table are representative and may vary between different batches and manufacturers.

Experimental Protocols

The determination of isotopic purity and the use of this compound as an internal standard in LC-MS/MS assays involve specific experimental procedures. The following sections detail these methodologies.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[5]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

  • Infusion and Data Acquisition: The sample is directly infused into the mass spectrometer. Full-scan mass spectra are acquired in the appropriate mass range to encompass all expected isotopologues of this compound.

  • Data Analysis: The acquired spectrum is analyzed to determine the relative abundance of the monoisotopic peak (d0) and the peaks corresponding to the deuterated species (d1, d2, d3). The isotopic purity is calculated by summing the relative abundances of the deuterated species.

Quantification of Diazoxide in Human Plasma using this compound by LC-MS/MS

The following is a representative protocol for the quantification of Diazoxide in human plasma using this compound as an internal standard. This protocol is based on established methods for similar small molecules.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 50 µL of a buffering agent (e.g., 0.1 M ammonium acetate).

  • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Diazoxide from endogenous plasma components. For example, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then re-equilibrating at 10% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diazoxide: Precursor ion (Q1) m/z 231.0 → Product ion (Q3) m/z [Specific fragment ion].

      • This compound: Precursor ion (Q1) m/z 234.0 → Product ion (Q3) m/z [Corresponding fragment ion].

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for both Diazoxide and this compound.

  • Calculate the peak area ratio of Diazoxide to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of Diazoxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Diazoxide Signaling Pathway

Diazoxide functions as an opener of ATP-sensitive potassium (KATP) channels.[7] These channels are present in the plasma membrane of various cells, including pancreatic β-cells, smooth muscle cells, and neurons. The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent physiological responses, such as the inhibition of insulin secretion from pancreatic β-cells. Recent studies have also implicated the Erk1/2 signaling pathway as a downstream effector of KATP channel activation by diazoxide.[5][6]

Diazoxide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Diazoxide Diazoxide KATP_channel ATP-sensitive K+ Channel (KATP) Diazoxide->KATP_channel Activates K_efflux K+ Efflux KATP_channel->K_efflux Promotes Erk12_activation Erk1/2 Activation KATP_channel->Erk12_activation Leads to Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Physiological_response Physiological Response (e.g., Decreased Insulin Secretion) Ca_influx->Physiological_response Erk12_activation->Physiological_response

Caption: Diazoxide signaling pathway.

Experimental Workflow for Diazoxide Quantification

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Diazoxide in a biological matrix using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction 3. Sample Extraction (e.g., LLE or SPE) IS_Spiking->Extraction LC_Separation 4. LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification 7. Quantification (Calibration Curve) Data_Analysis->Quantification

References

The Chemical Stability of Diazoxide-d3 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Diazoxide-d3 in solution. Given the limited direct research on the deuterated form, this document primarily leverages stability data from its non-deuterated counterpart, diazoxide, to infer the stability profile of this compound. This approach is based on the common understanding that deuterium labeling is unlikely to significantly alter the fundamental chemical stability of the molecule under typical analytical and formulation conditions. This guide details experimental protocols for stability assessment, summarizes quantitative stability data, and visualizes relevant biological pathways and experimental workflows.

Introduction to Diazoxide and this compound

Diazoxide is a potassium channel activator belonging to the benzothiadiazine class of molecules.[1] It is utilized therapeutically for its antihypertensive and hyperglycemic effects, stemming from its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells and pancreatic beta-cells, respectively.[2][3] this compound, a deuterated analog of diazoxide, serves as an invaluable internal standard for the quantification of diazoxide in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[4] The stability of this compound in solution is a critical parameter for ensuring the accuracy and reliability of such analytical methods.

Inferred Chemical Stability of this compound in Solution

Studies on extemporaneously compounded oral suspensions of diazoxide have demonstrated good chemical stability under various storage conditions. These findings suggest that this compound, when dissolved in appropriate solvents for use as an analytical standard, would likely exhibit similar stability.

Summary of Diazoxide Stability in Aqueous Suspensions

The following tables summarize the chemical stability of diazoxide in different oral suspension vehicles at various temperatures. The data is presented as the percentage of the initial diazoxide concentration remaining over time.

Table 1: Chemical Stability of Diazoxide (10 mg/mL) in Oral Mix Suspension [5]

Storage ConditionStorage ContainerDay 30Day 60Day 90
5°CBottle>95%>95%>95%
5°CSyringe>95%>95%>95%
25°CBottle>95%>95%>95%
25°CSyringe>95%>95%>95%

Table 2: Chemical Stability of Diazoxide (10 mg/mL) in Oral Mix SF (Sugar-Free) Suspension [5]

Storage ConditionStorage ContainerDay 30Day 60Day 90
5°CBottle>95%>95%>95%
5°CSyringe>95%>95%>95%
25°CBottle>95%>95%>95%
25°CSyringe>95%>95%>95%

Table 3: Chemical Stability of Diazoxide Suspensions at Different Temperatures and Relative Humidity (RH) [6]

Storage ConditionDurationRemaining Diazoxide
2–8 °C35 days98%
25 °C / 60% RH35 days98%

Forced Degradation Studies on Diazoxide

Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[7][8] Such studies on diazoxide have been performed under various stress conditions, including acid, base, oxidation, and heat.

Summary of Forced Degradation Conditions and Observations

The outcomes of forced degradation studies on diazoxide are summarized below. These studies help to identify the conditions under which the molecule is likely to degrade.

Table 4: Summary of Forced Degradation Studies on Diazoxide

Stress ConditionReagent and ConditionsObservation
Acidic Hydrolysis0.1 M HCl, 60°C, 30 minutesNo significant degradation observed.
Alkaline Hydrolysis0.1 M NaOH, 60°C, 30 minutesNo significant degradation observed.
Oxidative Degradation3% H₂O₂, <30°C, 30 minutesNo significant degradation observed.
Thermal Degradation105°C or 40°C below melting pointThe drug was found to be stable.[8]

These findings indicate that diazoxide is a relatively stable molecule, showing resistance to degradation under common stress conditions.

Experimental Protocols

This section details the methodologies employed in the stability and forced degradation studies of diazoxide, which can be adapted for assessing the stability of this compound solutions.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of diazoxide is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile is common.[5]

  • Detection: UV detection is performed at a wavelength of approximately 265-270 nm.[5][6]

  • Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Forced Degradation Protocol

A general protocol for conducting forced degradation studies is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid drug or a solution to dry heat at a high temperature.

    • Photodegradation: Expose a solution of the drug to UV and visible light.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation.

Visualizations

Signaling Pathway of Diazoxide

Diazoxide exerts its pharmacological effects by activating ATP-sensitive potassium (K-ATP) channels. The following diagram illustrates this signaling pathway.

Diazoxide_Signaling_Pathway cluster_cell Cell Membrane cluster_mito Mitochondrion Diazoxide Diazoxide KATP_channel K-ATP Channel (SUR1/Kir6.2) Diazoxide->KATP_channel activates mito_KATP Mitochondrial K-ATP Channel Diazoxide->mito_KATP activates Hyperpolarization Membrane Hyperpolarization KATP_channel->Hyperpolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_channel inhibits Ca_influx Decreased Ca²⁺ Influx Ca_channel->Ca_influx ROS Reduced ROS Production mito_KATP->ROS

Caption: Signaling pathway of Diazoxide activating K-ATP channels.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a chemical stability study of this compound in solution.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_solution Prepare this compound Solution store_samples Store Samples under Defined Conditions (Temp, Light) prep_solution->store_samples withdraw_samples Withdraw Samples at Time Points store_samples->withdraw_samples hplc_analysis Analyze by Stability- Indicating HPLC withdraw_samples->hplc_analysis quantify Quantify Remaining This compound hplc_analysis->quantify calc_degradation Calculate Percent Degradation quantify->calc_degradation det_kinetics Determine Degradation Kinetics (optional) calc_degradation->det_kinetics report Generate Stability Report calc_degradation->report det_kinetics->report

Caption: General workflow for chemical stability testing of a solution.

Conclusion

While direct data on the chemical stability of this compound in solution is scarce, the extensive stability data available for diazoxide provides a reliable basis for its inferred stability. Diazoxide has demonstrated high stability in various aqueous suspensions and resistance to degradation under forced stress conditions. Therefore, it is reasonable to expect that this compound, when prepared in common analytical solvents and stored appropriately, will exhibit sufficient stability for its intended use as an internal standard. For critical applications, it is recommended to perform a targeted stability study of this compound in the specific solvent and storage conditions being utilized, following the experimental protocols outlined in this guide.

References

A Technical Guide to the Solubility of Diazoxide-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the solubility of Diazoxide-d3 in various organic solvents, intended for researchers, scientists, and professionals in drug development. As specific quantitative solubility data for the deuterated form is limited, this document leverages data for the parent compound, Diazoxide. The isotopic labeling in this compound is not expected to significantly alter its solubility characteristics in organic solvents.

Executive Summary

This compound is the deuterated form of Diazoxide, a well-established activator of ATP-sensitive potassium (K-ATP) channels. It is often used as an internal standard in analytical and pharmacokinetic studies. Understanding its solubility is critical for the preparation of stock solutions, formulation development, and in vitro/in vivo assay design. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the relevant mechanism of action.

Solubility of Diazoxide in Organic Solvents

The solubility of Diazoxide, and by extension this compound, varies across different organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityConcentration (mg/mL)Molarity (mM)Reference
Dimethyl Sulfoxide (DMSO)Soluble≥ 35≥ 151.73[1]
Dimethyl Sulfoxide (DMSO)Soluble46199.41[2][3]
Dimethyl Sulfoxide (DMSO)Soluble~30~130[4]
Dimethylformamide (DMF)Freely Soluble50216.76[5]
Dimethylformamide (DMF)Soluble~30~130[4]
MethanolSlightly Soluble3.213.87[5]
EthanolSlightly Soluble--[6]
Acetonitrile-0.10.43[7]
AcetoneSlightly Soluble--[8]
ChloroformSlightly Soluble--[8]
EtherPractically Insoluble--[6]
WaterInsoluble--[2][3]

Note: The data presented is for the non-deuterated Diazoxide. Molarity is calculated based on the molecular weight of Diazoxide (230.67 g/mol ).

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This protocol provides a standardized procedure for this technique.

Materials and Equipment
  • This compound (or Diazoxide) powder

  • Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification A Add excess this compound to organic solvent B Cap vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E G Analyze samples and standards by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H G cluster_membrane Cell Membrane K_ATP K-ATP Channel (Kir6.2/SUR1) K_efflux K+ Efflux K_ATP->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx_inhibited Inhibited Ca2+ Influx Ca_channel->Ca_influx_inhibited Diazoxide Diazoxide Diazoxide->K_ATP Binds & Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Hyperpolarization->Ca_channel Inhibits Insulin_secretion_inhibited Inhibited Insulin Secretion Ca_influx_inhibited->Insulin_secretion_inhibited Results in

References

Unraveling the Fragmentation Pattern of Diazoxide-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the fragmentation pattern of Diazoxide-d3, a deuterated analog of the potassium channel activator Diazoxide. Understanding the mass spectrometric behavior of isotopically labeled compounds is crucial for their use as internal standards in quantitative bioanalysis, aiding in drug metabolism and pharmacokinetic studies. This document outlines the predicted fragmentation pathways, supported by experimental data from its non-deuterated counterpart, and provides detailed experimental protocols for its analysis.

Introduction to Diazoxide and Its Deuterated Analog

Diazoxide is a benzothiadiazine derivative that acts as an opener of ATP-sensitive potassium (K-ATP) channels.[1][2] This mechanism leads to the hyperpolarization of cell membranes, which in pancreatic β-cells inhibits insulin release, and in vascular smooth muscle cells causes relaxation, leading to vasodilation.[1][2] Consequently, it is used clinically to treat hypoglycemia resulting from hyperinsulinism and historically as an antihypertensive agent.

This compound, with three deuterium atoms on its methyl group, is an ideal internal standard for mass spectrometry-based quantification of Diazoxide. Its chemical structure is 7-chloro-3-(methyl-d3)-2H-1,2,4-benzothiadiazine 1,1-dioxide.[3] The increased mass of three daltons provides a clear mass shift in mass spectra, allowing for its differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties.

Predicted Mass Spectrometric Fragmentation of this compound

Direct experimental fragmentation data for this compound is not widely published. However, by analyzing the fragmentation of unlabeled Diazoxide and considering the position of the deuterium labels, a highly probable fragmentation pattern can be deduced. The deuterium atoms are located on the methyl group at the 3-position of the benzothiadiazine ring.[3]

Mass spectrometry data for unlabeled Diazoxide, particularly from tandem mass spectrometry (MS/MS) experiments, reveals key fragment ions. In negative ionization mode, the precursor ion ([M-H]⁻) of Diazoxide has a mass-to-charge ratio (m/z) of 229.[4][5] Collision-induced dissociation (CID) of this precursor ion yields several characteristic product ions.

Based on available data for unlabeled Diazoxide, a proposed fragmentation pathway for this compound is presented below.

Data Presentation: Predicted and Observed Ions

The following table summarizes the predicted m/z values for the parent and major fragment ions of this compound in negative ionization mode, based on the observed fragments of unlabeled Diazoxide.

Ion DescriptionUnlabeled Diazoxide (m/z)This compound (predicted m/z)Mass Shift (Da)
[M-H]⁻ (Precursor Ion) 229232+3
Fragment A 189192+3
Fragment B 1651650
Fragment C 1411410
Fragment D 97970

Note: The m/z values for unlabeled Diazoxide are based on publicly available mass spectral data.[4][5]

Proposed Fragmentation Pathway

The fragmentation of the deprotonated this compound molecule is initiated by the loss of the deuterated methyl group and subsequent ring rearrangements. The following Graphviz diagram illustrates the proposed fragmentation pathway.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of Diazoxide and this compound in biological matrices. The following is a typical experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diazoxide: m/z 229 → 165

    • This compound: m/z 232 → 165

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound.

G cluster_workflow Experimental Workflow for this compound Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Internal_Standard Addition of Internal Standard (this compound) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: LC-MS/MS experimental workflow.

Diazoxide Signaling Pathway

Diazoxide's primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This leads to a cascade of events that ultimately inhibits insulin secretion.

G cluster_pathway Diazoxide Signaling Pathway in Pancreatic β-cells Diazoxide Diazoxide KATP_Channel K-ATP Channel Diazoxide->KATP_Channel activates K_Efflux K⁺ Efflux KATP_Channel->K_Efflux opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Hyperpolarization->Ca_Channel inactivates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Secretion ↓ Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Diazoxide's mechanism of action.

Conclusion

This technical guide provides a detailed overview of the predicted fragmentation pattern of this compound, based on the analysis of its unlabeled form and the known location of the deuterium atoms. The provided experimental protocols offer a robust starting point for the development of quantitative assays for Diazoxide in various research and clinical settings. The inclusion of the signaling pathway and experimental workflow diagrams serves to enhance the understanding of both the pharmacological action and the analytical considerations for this important compound and its deuterated analog.

References

The Gold Standard: A Technical Guide to Foundational Research on Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a cornerstone of robust and reliable data. In the landscape of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, with deuterated internal standards being the most common choice. [1][2] This in-depth technical guide explores the foundational research on deuterated internal standards, providing a comprehensive overview of their application, the experimental protocols for their use, and a quantitative comparison of their performance against other standards.

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[3] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but has a different mass, allowing for its differentiation by a mass spectrometer.[3] The core advantage of this near-identical nature is the ability of the deuterated standard to co-elute with the analyte during chromatography, thereby experiencing and correcting for variations in sample preparation, injection volume, and, most critically, matrix effects.[1][4]

Data Presentation: The Quantitative Advantage

The primary justification for the use of deuterated internal standards is the significant improvement in accuracy and precision. The following tables summarize data from comparative studies, highlighting the superior performance of deuterated standards over structural analog internal standards.

AnalyteInternal Standard TypeAccuracy (%)Precision (%RSD)Reference
Kahalalide FAnalog IS96.88.6[1][5]
Kahalalide FDeuterated IS100.37.6[1][5]
ImidaclopridNo IS>60% difference in accuracy>50[6]
ImidaclopridDeuterated IS<25% difference in accuracy<20[6]

Table 1: Comparison of Accuracy and Precision with Different Internal Standards. This table clearly demonstrates the enhanced accuracy (closer to the true value) and precision (lower relative standard deviation) achieved when using a deuterated internal standard compared to an analog or no internal standard.

Experimental Protocols: A Roadmap to Reliable Quantification

The successful implementation of deuterated internal standards requires rigorous and well-defined experimental protocols. The following sections detail the methodologies for key experiments in bioanalytical method validation.

Protocol 1: Bioanalytical Method Validation Using a Deuterated Internal Standard

This protocol outlines the essential steps for validating a bioanalytical method in accordance with regulatory guidelines.[7][8]

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol, DMSO).[3]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in a suitable solvent.[3]

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions to create calibration standards and quality control (QC) samples at various concentrations.[3]

2. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of the biological matrix (e.g., plasma), add 150 µL of the internal standard working solution in acetonitrile.[3]

  • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.[3]

  • Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.[3]

3. LC-MS/MS Analysis:

  • Chromatography: Inject the prepared sample onto a suitable LC column (e.g., C18). Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to achieve good chromatographic separation and peak shape.[3]

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[9]

Protocol 2: Evaluation of Matrix Effects

The most significant advantage of a deuterated internal standard is its ability to compensate for matrix effects.[4] This protocol details how to assess the extent of matrix effects.

1. Post-Column Infusion:

  • Infuse a constant flow of a solution containing both the analyte and the deuterated internal standard directly into the mass spectrometer, post-LC column.[10]

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal intensity of the infused analyte and internal standard. A dip or rise in the signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[10]

2. Quantitative Assessment:

  • Prepare two sets of samples:

    • Set A: Analyte and internal standard spiked into a clean solvent.

    • Set B: Blank matrix is extracted, and the extract is then spiked with the analyte and internal standard.

  • Analyze both sets of samples by LC-MS/MS.

  • The matrix effect is calculated as the ratio of the peak area in Set B to the peak area in Set A, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

General Workflow for Quantitative Analysis Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Liquid Chromatography Separation Extract->LC MS Mass Spectrometry Detection LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

References

In-Depth Technical Guide: The Role of Diazoxide-d3 in Exploratory In Vitro Studies of Diazoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Diazoxide-d3 in the exploratory in vitro evaluation of Diazoxide. Diazoxide is a well-established activator of ATP-sensitive potassium (KATP) channels with significant therapeutic applications. Its deuterated isotopologue, this compound, serves as an indispensable tool for the precise quantification of Diazoxide in various in vitro experimental settings, ensuring the accuracy and reliability of research findings. This document details the mechanism of action of Diazoxide, relevant signaling pathways, common in vitro assays, and detailed experimental protocols, including the analytical methods utilizing this compound.

Core Concepts: Mechanism of Action and Signaling Pathways of Diazoxide

Diazoxide exerts its pharmacological effects primarily by activating ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The specific subunit composition of the KATP channel varies across different tissues, which accounts for the tissue-specific effects of Diazoxide.

In pancreatic β-cells, the KATP channels are composed of Kir6.2 and SUR1 subunits. Under normal physiological conditions, high intracellular levels of ATP, resulting from glucose metabolism, lead to the closure of these channels. This closure causes depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.

Diazoxide binds to the SUR1 subunit of the KATP channel, promoting its open state. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium and suppressing insulin secretion. This mechanism is fundamental to the use of Diazoxide in treating conditions of hyperinsulinism.

In vascular smooth muscle cells, Diazoxide-induced opening of KATP channels also leads to membrane hyperpolarization. This inhibits the influx of calcium through voltage-dependent calcium channels, resulting in smooth muscle relaxation and vasodilation.

Diazoxide_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Metabolism Glycolysis & Krebs Cycle Glucose_int->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP_Channel KATP Channel (Kir6.2/SUR1) ATP->KATP_Channel Closes K_efflux K+ Efflux KATP_Channel->K_efflux Allows Depolarization Depolarization KATP_Channel->Depolarization Leads to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Causes Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Prevents Opening Depolarization->Ca_Channel Opens Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release Diazoxide Diazoxide Diazoxide->KATP_Channel Opens

Figure 1. Signaling pathway of Diazoxide in pancreatic β-cells.

Exploratory In Vitro Assays for Diazoxide

A variety of in vitro assays are employed to investigate the pharmacological effects of Diazoxide. These studies are crucial for understanding its mechanism of action, potency, and selectivity.

  • Patch-Clamp Electrophysiology: This technique is used to directly measure the activity of KATP channels in isolated cells or membrane patches. It allows for the detailed characterization of how Diazoxide modulates channel gating properties.

  • Insulin Secretion Assays: These assays are performed using pancreatic islet cells (e.g., INS-1 cells or primary islets) to quantify the effect of Diazoxide on insulin release in response to various secretagogues, such as glucose.

  • Calcium Imaging: This method involves the use of fluorescent calcium indicators to visualize and measure changes in intracellular calcium concentrations in response to Diazoxide treatment.

  • Cell Viability and Proliferation Assays: These assays are important for assessing the potential cytotoxic effects of Diazoxide on different cell types.

  • Metabolic Assays: Techniques such as measuring cellular oxygen consumption rates can provide insights into the effects of Diazoxide on mitochondrial function and cellular metabolism.

Experimental_Workflow Cell_Culture Cell Culture (e.g., INS-1, HEK293) Treatment Treatment with Diazoxide (and Controls) Cell_Culture->Treatment Assay In Vitro Assay Treatment->Assay Sample_Collection Sample Collection (e.g., Supernatant, Cell Lysate) Assay->Sample_Collection Quantification Quantification of Diazoxide (using this compound) Sample_Collection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Figure 2. General experimental workflow for in vitro studies of Diazoxide.

The Role of this compound in In Vitro Studies

In quantitative in vitro studies, it is essential to accurately measure the concentration of the investigational compound in the experimental system. This compound is a stable isotope-labeled version of Diazoxide, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Diazoxide but has a slightly higher molecular weight.

Due to its chemical similarity, this compound behaves almost identically to Diazoxide during sample preparation and analysis. However, its difference in mass allows it to be distinguished from the unlabeled Diazoxide by a mass spectrometer. For these reasons, this compound is an ideal internal standard for the quantification of Diazoxide in biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of an internal standard is critical for correcting for any loss of the analyte during sample processing (e.g., extraction, evaporation) and for variations in the analytical instrument's response. By adding a known amount of this compound to the samples at the beginning of the workflow, the ratio of the analytical signal of Diazoxide to that of this compound can be used to calculate the precise concentration of Diazoxide in the original sample.

Experimental Protocols

In Vitro Insulin Secretion Assay

This protocol describes a method for assessing the effect of Diazoxide on glucose-stimulated insulin secretion from a rat insulinoma cell line (INS-1).

Materials:

  • INS-1 cells

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4) supplemented with 0.1% BSA

  • Glucose solutions (3.3 mM and 16.7 mM in KRBH buffer)

  • Diazoxide stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.

  • Wash the cells twice with KRBH buffer containing 3.3 mM glucose.

  • Pre-incubate the cells for 1 hour at 37°C in KRBH buffer with 3.3 mM glucose.

  • Remove the pre-incubation buffer and add KRBH buffer containing 3.3 mM glucose (basal condition) or 16.7 mM glucose (stimulatory condition), with or without different concentrations of Diazoxide.

  • Incubate for 1 hour at 37°C.

  • Collect the supernatant for insulin measurement.

  • Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content of the cells in each well.

Quantification of Diazoxide using LC-MS/MS with this compound

This protocol provides a representative method for the quantification of Diazoxide in in vitro samples (e.g., cell culture supernatant) using this compound as an internal standard.

Materials:

  • Diazoxide analytical standard

  • This compound internal standard

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Sample collection tubes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of the in vitro sample (e.g., cell culture supernatant), add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Diazoxide from matrix components (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Diazoxide: Precursor ion (Q1) m/z 231.0 -> Product ion (Q3) m/z 138.0

      • This compound: Precursor ion (Q1) m/z 234.0 -> Product ion (Q3) m/z 141.0

    • Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis:

  • Generate a calibration curve by analyzing a series of known concentrations of Diazoxide standard spiked into the same matrix as the samples.

  • For each sample and standard, calculate the peak area ratio of Diazoxide to this compound.

  • Determine the concentration of Diazoxide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow Sample In Vitro Sample (e.g., Supernatant) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 3. Workflow for the quantification of Diazoxide using LC-MS/MS.

Quantitative Data from In Vitro Studies

The following table summarizes representative quantitative data for Diazoxide from various in vitro studies. These values can vary depending on the specific experimental conditions, such as the cell type and assay used.

ParameterCell Type/ChannelValueReference
EC50 (Activation)Kir6.2/SUR1 (HEK293 cells)31 µmol/L[1]
IC50 (Insulin Secretion)Rat Islets (in 20 mM glucose)10.2 µM[2]
Maximal Activation Kir6.2/SUR1580 ± 105%[3]
Inhibition of Insulin Release 2D Monolayer (INS-1)Almost complete at 100 µM[2]

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

This technical guide has provided a detailed overview of the use of this compound in the context of exploratory in vitro studies of Diazoxide. By understanding the mechanism of action of Diazoxide and employing robust experimental and analytical methodologies, researchers can generate high-quality, reliable data to advance our understanding of this important therapeutic agent. The use of this compound as an internal standard is a critical component of these studies, ensuring the accuracy of quantitative measurements.

References

Methodological & Application

Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Diazoxide-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of diazoxide in human plasma samples. The method utilizes a stable isotope-labeled internal standard, diazoxide-d3, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated according to established bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity.

Introduction

Diazoxide is a potassium channel activator used in the management of hypoglycemia from various causes, most notably persistent hyperinsulinemic hypoglycemia of infancy. Accurate monitoring of its plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note presents a detailed protocol for a selective and sensitive LC-MS/MS method for the determination of diazoxide in human plasma, using this compound as the internal standard. The use of a stable isotope-labeled internal standard minimizes the variability associated with sample preparation and matrix effects, leading to reliable quantification.

Experimental

Materials and Reagents
  • Diazoxide and this compound reference standards were of high purity (≥98%).

  • HPLC-grade methanol, acetonitrile, and water were used.

  • Formic acid (LC-MS grade).

  • Human plasma (with K2EDTA as anticoagulant) was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • LC System: A standard HPLC system capable of delivering reproducible gradients at flow rates suitable for LC-MS/MS.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of diazoxide and this compound were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: A series of working standard solutions of diazoxide were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted with a 50:50 mixture of methanol and water to achieve the final concentration.

Protocols

Plasma Sample Preparation (Protein Precipitation)
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Plasma sample preparation workflow.

LC-MS/MS Method Development Workflow

G cluster_workflow LC-MS/MS Method Development infusion Direct Infusion of Diazoxide & this compound ms_params Optimize MS Parameters (Precursor/Product Ions, CE, DP) infusion->ms_params lc_dev Develop Chromatographic Method (Column, Mobile Phase, Gradient) ms_params->lc_dev integration Integrate LC and MS Methods lc_dev->integration validation Method Validation (Linearity, Accuracy, Precision, etc.) integration->validation analysis Sample Analysis validation->analysis

Caption: Logical workflow for method development.

LC-MS/MS Parameters

The chromatographic separation was performed on a C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).

ParameterValue
Column C18 Reverse Phase (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 10 µL
Column Temp 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

The mass spectrometer was operated in positive ion mode, and the following MRM transitions were monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Diazoxide231.0174.0
This compound234.0177.0

Note: The specific collision energy and other compound-dependent parameters should be optimized for the instrument in use.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of diazoxide in human plasma.

Linearity and Range

The method was linear over the concentration range of 5 to 2000 ng/mL for diazoxide in human plasma. The calibration curve had a correlation coefficient (r²) of >0.99.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Diazoxide5 - 2000>0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ5<15%<15%±15%±15%
Low15<15%<15%±15%±15%
Medium150<15%<15%±15%±15%
High1500<15%<15%±15%±15%
Selectivity and Matrix Effect

The method was found to be highly selective, with no significant interference from endogenous plasma components at the retention time of diazoxide and the internal standard. The matrix effect was assessed and found to be minimal and compensated for by the use of the stable isotope-labeled internal standard.

Recovery

The extraction recovery of diazoxide from human plasma was consistent and reproducible across the different QC levels.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
Low15>85%
Medium150>85%
High1500>85%

Conclusion

This application note provides a detailed, validated LC-MS/MS method for the quantification of diazoxide in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation protocol and the robust chromatographic and mass spectrometric conditions make this method highly suitable for routine therapeutic drug monitoring and pharmacokinetic studies. The method meets the stringent requirements for bioanalytical method validation, ensuring reliable and accurate results.

Application Notes and Protocols for the Quantification of Diazoxide in Urine using Diazoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoxide is a potassium channel activator used to treat hypoglycemia from various causes, including hyperinsulinism.[1] Accurate quantification of diazoxide in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This document provides detailed application notes and protocols for the quantification of diazoxide in human urine using a stable isotope-labeled internal standard, Diazoxide-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the ideal internal standard as its chemical and physical properties are nearly identical to diazoxide, ensuring accurate quantification by correcting for variations in sample preparation and instrument response.[2][3]

Mechanism of Action of Diazoxide

Diazoxide exerts its therapeutic effect by activating ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells.[1] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarized state inhibits the influx of calcium ions through voltage-gated calcium channels. Reduced intracellular calcium levels, in turn, suppress the secretion of insulin, thereby increasing blood glucose levels.[1]

Diazoxide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic Beta-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism ATP ATP Metabolism->ATP Generates K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) ATP->K_ATP_Channel Closes K_ion K_ATP_Channel->K_ion K⁺ Efflux Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Causes Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_ion_influx Ca²⁺ Influx Ca_Channel->Ca_ion_influx Allows Insulin_Vesicles Insulin Vesicles Ca_ion_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to Diazoxide_node Diazoxide Diazoxide_node->K_ATP_Channel Opens Hyperpolarization->Ca_Channel Prevents Opening

Caption: Diazoxide's mechanism of action in pancreatic beta-cells.

Experimental Protocols

This section details three common sample preparation techniques for the extraction of diazoxide from urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Urine Sample (1 mL) spike Spike with this compound (Internal Standard) start->spike load Load Sample onto SPE Cartridge spike->load condition Condition SPE Cartridge (e.g., Methanol, Water) condition->load wash1 Wash with 5% Methanol in Water load->wash1 wash2 Wash with Hexane wash1->wash2 dry Dry Cartridge under Vacuum wash2->dry elute Elute Diazoxide with Elution Solvent (e.g., Acetonitrile) dry->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for diazoxide.

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute diazoxide and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., acetonitrile or a mixture of ethyl acetate and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To 1 mL of urine, add the this compound internal standard.

  • pH Adjustment: Adjust the sample pH to approximately 9.0 with a suitable buffer.

  • Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation Protocol

Note: This method is generally faster but may be less clean than SPE or LLE.

  • Sample Preparation: To 100 µL of urine, add the this compound internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing standard solutions of diazoxide and this compound into the mass spectrometer to identify the precursor ions and optimize fragmentation to select intense and specific product ions.

Note on MRM Transitions: The specific precursor and product ion mass-to-charge ratios (m/z) for diazoxide and this compound need to be empirically determined on the mass spectrometer being used. As a starting point, the protonated molecule [M+H]⁺ for diazoxide (C₈H₇ClN₂O₂S, MW: 230.67 g/mol ) would be approximately m/z 231.0. For this compound (C₈H₄D₃ClN₂O₂S, MW: 233.70 g/mol ), the [M+H]⁺ would be approximately m/z 234.0. These precursor ions would then be fragmented to determine the most stable and intense product ions for quantification and qualification.

Quantitative Data Summary

The following tables present illustrative validation data for a diazoxide quantification method. This data is based on a validated method for human plasma and should be considered as a guideline.[4] A full method validation must be performed for the analysis of diazoxide in urine.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
Diazoxide1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%)Inter-Day Precision (%RSD)Inter-Day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1090 - 110< 1090 - 110
Mid QC100< 1090 - 110< 1090 - 110
High QC800< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8590 - 110
High QC800> 8590 - 110

Conclusion

This document provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of diazoxide in human urine using this compound as an internal standard. The provided protocols for sample preparation and suggested LC-MS/MS parameters serve as a strong starting point for researchers. It is imperative that a full method validation, including the determination of specific MRM transitions and assessment of performance in a urine matrix, is conducted to ensure the reliability and accuracy of the results.

References

Application Note: Quantification of Diazoxide in Human Plasma using HPLC with Diazoxide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of diazoxide in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The method incorporates Diazoxide-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, correcting for variations in sample preparation and instrument response. The protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing of diazoxide. The described method involves a straightforward protein precipitation step for sample extraction, followed by rapid and selective analysis.

Introduction

Diazoxide is a potassium channel activator used to treat hypoglycemia from various causes, particularly those involving hyperinsulinism. Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic analysis and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because a deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization, providing superior correction for matrix effects and other sources of variability. This protocol details a robust LC-MS/MS method for the precise quantification of diazoxide in human plasma.

Principle of the Method

Plasma samples are first spiked with a known concentration of the internal standard, this compound. Proteins are then precipitated using a simple acetonitrile addition. After centrifugation, the supernatant containing diazoxide and the internal standard is injected into an LC-MS/MS system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte (Diazoxide) to that of the internal standard (this compound) and comparing it against a calibration curve prepared in the same biological matrix.

Materials and Reagents

  • Analytes and Standards:

    • Diazoxide (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Deionized Water (18.2 MΩ·cm)

    • Control Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Diazoxide and this compound reference standards into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Mix thoroughly. These stock solutions can be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of Diazoxide working solutions for calibration curve standards and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL. This concentration may need optimization based on instrument sensitivity.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate amounts of the Diazoxide working solutions into blank human plasma to prepare a series of calibration standards. A typical concentration range is 5-5000 ng/mL.

  • Similarly, prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into the corresponding tube.

  • Add 25 µL of the IS Working Solution (100 ng/mL this compound) to every tube except for the blank matrix samples (which receive 25 µL of 50:50 acetonitrile/water instead). Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Instrumentation and Conditions

The following are representative instrument conditions and should be optimized for the specific equipment used.

Liquid Chromatography (HPLC) Parameters
ParameterRecommended Condition
HPLC System A standard UHPLC or HPLC system
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Autosampler Temp 10°C
Mass Spectrometry (MS/MS) Parameters

Note: The following MRM transitions are theoretical, based on the molecular weights of the compounds ([M+H]⁺). The product ions are plausible fragments but must be optimized experimentally by infusing the individual standard solutions into the mass spectrometer to determine the most abundant and stable product ions and to optimize collision energies.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Gas Flow Rates Optimize as per instrument manufacturer's recommendations
MRM Transitions See Table below

Table 1: Theoretical MRM Transitions for Diazoxide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Diazoxide231.069.1100To be optimized
This compound234.072.1100To be optimized

Method Validation Summary

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate are summarized below.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve with at least 6 non-zero standards.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Analysis of QC samples at LQC, MQC, and HQC levels in replicate (n=5) across multiple days.Mean accuracy within ±15% of nominal value (±20% at LLOQ). Precision (%CV) ≤ 15% (≤20% at LLOQ).
Selectivity Analysis of at least six different blank plasma lots to check for interferences.No significant interfering peaks at the retention times of the analyte and IS.
Recovery Comparison of analyte peak area in pre-spiked extracted samples to post-spiked extracted samples.Should be consistent and reproducible across QC levels.
Matrix Effect Comparison of analyte response in post-spiked extracted samples to a neat solution.IS-normalized matrix factor should be consistent across different plasma lots.
Stability Evaluation of analyte stability under various conditions (Freeze-Thaw, Bench-Top, Long-Term, Autosampler).Mean concentration should be within ±15% of the nominal concentration.
LLOQ The lowest concentration on the calibration curve with acceptable accuracy, precision, and S/N ratio.Accuracy within ±20%, Precision ≤20%, Signal-to-Noise > 10.

Diagrams and Workflows

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (Unknown, Calibrator, or QC) SpikeIS Spike with this compound (Internal Standard) Sample->SpikeIS AddAcetonitrile Add Acetonitrile (Protein Precipitation) SpikeIS->AddAcetonitrile Vortex Vortex Mix AddAcetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Chromatography HPLC Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integrate Peak Integration Detection->Integrate CalculateRatio Calculate Peak Area Ratio (Analyte / IS) Integrate->CalculateRatio CalCurve Generate Calibration Curve CalculateRatio->CalCurve Quantify Quantify Concentration CalCurve->Quantify

Caption: Bioanalytical workflow for Diazoxide quantification.

Principle of Internal Standard Calibration

The use of a stable isotope-labeled internal standard is fundamental to correcting for sample-to-sample variability. This diagram illustrates the logical relationship.

G Analyte Analyte Signal (Diazoxide) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Plotted for Standards Concentration Analyte Concentration Calibration->Concentration Used to Determine for Unknowns Variability Sources of Variability (Extraction Loss, Matrix Effects, Injection Volume) Variability->Analyte Affects Variability->IS Affects Equally

Caption: Logic of internal standard normalization.

Application Notes and Protocols: The Role of Diazoxide-d3 in Clinical Pharmacokinetic Studies of Diazoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diazoxide-d3 as an internal standard in the quantitative analysis of diazoxide in human plasma during clinical pharmacokinetic studies. The protocols outlined are based on established bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Introduction

Diazoxide is a potassium channel activator used in the management of hypoglycemia arising from various conditions, including congenital hyperinsulinism. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in LC-MS/MS-based bioanalysis. It corrects for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. While specific clinical studies explicitly detailing the use of this compound are not always publicly available, the methodologies presented here are based on standard, validated procedures for small molecule drug quantification.

Experimental Protocols

Bioanalytical Method for Diazoxide in Human Plasma using LC-MS/MS

This protocol describes a typical validated method for the quantification of diazoxide in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay, but a common concentration is 1 µg/mL).

  • Vortex briefly.

  • Add 300 µL of acetonitrile (or another suitable organic solvent like methanol) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diazoxide: The precursor ion (Q1) would be the protonated molecule [M+H]+, and the product ion (Q3) would be a specific fragment.

    • This compound: The precursor ion (Q1) would be [M+3+H]+, and the product ion (Q3) would be a corresponding fragment. Note: The exact m/z values would need to be determined during method development.

  • Gas Temperatures and Pressures: Optimized for the specific instrument.

Clinical Pharmacokinetic Study Design

A common study design to assess the pharmacokinetics of a new diazoxide formulation against a reference product is a randomized, open-label, two-period crossover study.

  • Subject Population: Healthy adult volunteers.

  • Dosing: A single oral dose of the test and reference diazoxide formulations, separated by a washout period of at least 7-14 days.

  • Blood Sampling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen at -20°C or -80°C until analysis.

  • Bioanalysis: Plasma concentrations of diazoxide are determined using the validated LC-MS/MS method with this compound as the internal standard.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2.

Data Presentation

The following table summarizes representative pharmacokinetic parameters of diazoxide in adults, compiled from various studies. These values can be used for comparative purposes in the development of new diazoxide formulations or for designing future clinical studies.

ParameterValueReference
Cmax (Maximum Plasma Concentration) ~13.32 µg/mL (oral suspension)[1]
~9.07 µg/mL (controlled-release)[1]
Tmax (Time to Cmax) ~6.5 hours (oral suspension)[1]
~22 hours (controlled-release)[1]
AUC0-∞ (Area Under the Curve) ~678.01 µghr/mL (oral suspension)[1]
~588.34 µghr/mL (controlled-release)[1]
t1/2 (Elimination Half-life) 24-36 hours (adults)[2]

Visualizations

Experimental Workflow for Bioanalysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Diazoxide/Diazoxide-d3) integration->ratio calibration Quantification using Calibration Curve ratio->calibration pk_analysis Pharmacokinetic Analysis calibration->pk_analysis

Caption: Bioanalytical workflow for diazoxide quantification.

Signaling Pathway of Diazoxide

G cluster_cell Pancreatic β-cell cluster_blood Bloodstream diazoxide Diazoxide k_atp KATP Channel diazoxide->k_atp Activates membrane_potential Membrane Hyperpolarization k_atp->membrane_potential Leads to ca_channel Voltage-gated Ca2+ Channel membrane_potential->ca_channel Inactivates ca_influx Decreased Ca2+ Influx ca_channel->ca_influx Results in insulin_secretion Inhibition of Insulin Secretion ca_influx->insulin_secretion Causes blood_glucose Increased Blood Glucose insulin_secretion->blood_glucose Leads to

Caption: Mechanism of action of diazoxide on insulin secretion.

References

Application of Diazoxide-d3 in Pediatric Hyperinsulinism Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital hyperinsulinism (HI) is a group of genetic disorders characterized by unregulated insulin secretion from pancreatic β-cells, leading to persistent and severe hypoglycemia in infants and children.[1][2] Diazoxide, a potassium channel activator, is the first-line medical therapy for most forms of HI.[1][2][3] It acts by opening the ATP-sensitive potassium (KATP) channels in the pancreatic β-cells, which hyperpolarizes the cell membrane and inhibits insulin release.[1][4][5] Diazoxide-d3, a deuterated analog of diazoxide, serves as a critical tool in the research and development of diazoxide therapy, primarily as an internal standard for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides detailed application notes and protocols for the use of this compound in this research context.

Mechanism of Action of Diazoxide

Diazoxide's therapeutic effect in hyperinsulinism stems from its ability to modulate insulin secretion at the cellular level. It targets the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. By binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, diazoxide locks the channel in an open state.[1][4][5] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the influx of calcium ions, which is a necessary step for the fusion of insulin-containing granules with the cell membrane and subsequent insulin exocytosis.[4][5]

cluster_beta_cell Pancreatic β-cell KATP KATP Channel (SUR1/Kir6.2) Ca_channel Voltage-gated Ca2+ Channel KATP->Ca_channel inhibits Insulin_vesicle Insulin Vesicle Ca_channel->Insulin_vesicle triggers Insulin_release Insulin Release Insulin_vesicle->Insulin_release leads to Diazoxide Diazoxide Diazoxide->KATP activates

Caption: Simplified signaling pathway of diazoxide in pancreatic β-cells.

Application of this compound in Research

This compound is a stable isotope-labeled version of diazoxide, where three hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis of diazoxide in biological matrices using mass spectrometry-based methods. Its key application is in pharmacokinetic (PK) studies to accurately determine the concentration of diazoxide in patient samples.

Key Applications:
  • Pharmacokinetic (PK) Studies: Essential for determining absorption, distribution, metabolism, and excretion (ADME) parameters of diazoxide in pediatric patients.

  • Bioequivalence Studies: Used to compare the bioavailability of different formulations of diazoxide.

  • Therapeutic Drug Monitoring (TDM): Facilitates the development of assays to monitor diazoxide levels in patients to optimize dosing and minimize toxicity.

  • Metabolite Identification: Can be used in conjunction with non-deuterated diazoxide to help identify drug metabolites.

Quantitative Data Summary

The efficacy and side effects of diazoxide have been evaluated in numerous studies. The following tables summarize key quantitative data from a systematic review and meta-analysis of cohort studies involving 1,142 participants.[1][2][6]

Efficacy of Diazoxide in Pediatric Hyperinsulinism
Parameter Value
Pooled Response Rate71% (95% CI: 50%-93%)[1][2][6]
Common Side Effects of Diazoxide in Pediatric Hyperinsulinism
Adverse Event Pooled Incidence
Hypertrichosis45%[1][2][6]
Fluid Retention20%[1][2][6]
Gastrointestinal Reaction13%[1][2][6]
Edema11%[1][2][6]
Neutropenia9%[1][2][6]
Pulmonary Hypertension2%[1][2][6]
Thrombocytopenia2%[1][2][6]

Experimental Protocols

Protocol for Quantification of Diazoxide in Human Serum using HPLC with this compound as an Internal Standard

This protocol is adapted from methodologies used in pharmacokinetic studies of diazoxide in children.[7]

Objective: To determine the concentration of diazoxide in pediatric serum samples using High-Performance Liquid Chromatography (HPLC) with UV detection, incorporating this compound as an internal standard for accurate quantification.

Materials:

  • Diazoxide analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid

  • Potassium hydroxide

  • Water (HPLC grade)

  • Human serum (drug-free for calibration standards)

  • HPLC system with UV detector

  • Analytical column (e.g., Inertsil ODS-3, 5 µm, 4.6 × 150 mm)

  • Centrifuge

  • Vortex mixer

Procedure:

1.1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of diazoxide (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare working solutions of diazoxide by serial dilution of the stock solution with methanol to create calibration standards (e.g., ranging from 0.5 to 200 µg/mL).

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Spike drug-free human serum with the working solutions to create calibration standards and QC samples.

1.2. Sample Preparation:

  • To 100 µL of serum sample (unknown, calibrator, or QC), add 50 µL of the this compound internal standard working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 400 µL of 0.33 M perchloric acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 20 minutes at 5°C.

  • Transfer the supernatant to a clean tube.

  • Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.

1.3. HPLC Conditions:

  • Column: Inertsil ODS-3 (5 µm, 4.6 × 150 mm)

  • Column Temperature: 40°C

  • Mobile Phase: To be optimized, but a typical mobile phase could be a mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 20 µL

1.4. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of diazoxide to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the best-fit line.

  • Calculate the concentration of diazoxide in the unknown samples and QC samples using the regression equation.

cluster_workflow Experimental Workflow for Diazoxide Quantification start Serum Sample (Unknown, Calibrator, or QC) add_is Add this compound (Internal Standard) start->add_is vortex1 Vortex add_is->vortex1 precipitate Protein Precipitation (Perchloric Acid) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc data Data Analysis (Peak Area Ratio vs. Concentration) hplc->data result Diazoxide Concentration data->result

Caption: Workflow for the quantification of diazoxide in serum samples.
Protocol for a Pharmacokinetic Study in a Pediatric Population

Objective: To characterize the pharmacokinetic profile of orally administered diazoxide in children with hyperinsulinism.

Study Design:

  • Population: Children diagnosed with hyperinsulinism requiring diazoxide treatment.

  • Dosing: Administer a standard oral dose of diazoxide.

  • Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain serum and store at -80°C until analysis.

  • Analysis: Analyze serum samples for diazoxide concentration using the validated HPLC method with this compound as the internal standard (as described in Protocol 1).

  • Pharmacokinetic Analysis: Use a non-compartmental or population pharmacokinetic modeling approach to determine key PK parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Ethical Considerations: All studies involving pediatric populations must be conducted with strict adherence to ethical guidelines, including obtaining informed consent from parents or legal guardians and assent from the children when appropriate. The study protocol must be approved by an Institutional Review Board (IRB) or an independent ethics committee.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of diazoxide in biological samples, which is fundamental for advancing our understanding of its pharmacokinetics in pediatric patients with hyperinsulinism. The detailed protocols and data provided in these application notes are intended to guide researchers in designing and conducting robust studies to optimize diazoxide therapy, ultimately improving the clinical management of this challenging condition.

References

Application Note and Protocols for Diazoxide-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazoxide is a potassium channel activator used in the treatment of hypoglycemia.[1][2][3] Its deuterated analog, Diazoxide-d3, serves as a critical internal standard for accurate quantification in biological matrices during pharmacokinetic and other bioanalytical studies.[1][2] Proper sample preparation is a crucial step to ensure the reliability and accuracy of analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document outlines detailed protocols for the most common sample preparation techniques for this compound analysis in plasma: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Data Presentation

The following table summarizes the performance characteristics of a validated protein precipitation method for the analysis of Diazoxide in human plasma. Given that this compound is used as an internal standard, these validation parameters are directly relevant to the overall method performance.

Table 1: Summary of Quantitative Data for Diazoxide Analysis using Protein Precipitation

ParameterResult
Linearity Range0.2–40 µg/mL
Correlation Coefficient (R²)> 0.9994
Limit of Quantification (LOQ)0.2 µg/mL
Accuracy97–106%
Relative Standard Deviation (Precision)< 6%
Extraction Recovery> 94%
Sample Stability
Auto-sampler (48h)Stable
Freeze-Thaw CyclesStable up to two cycles
Long-term Storage (-20°C)Stable for up to three months

Data sourced from a study on the quantification of diazoxide in neonatal plasma samples.[4][5]

Experimental Workflows

The following diagrams illustrate the general workflows for the three primary sample preparation techniques.

Protein_Precipitation_Workflow cluster_0 Protein Precipitation Workflow Start Plasma Sample (spiked with this compound) Add_Solvent Add Precipitation Solvent (e.g., Acetonitrile) Start->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (optional) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Protein Precipitation.

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow Start Pre-treated Plasma Sample (spiked with this compound) Load Load Sample Start->Load Condition Condition SPE Cartridge (e.g., Methanol) Equilibrate Equilibrate SPE Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute this compound with Organic Solvent Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Workflow for Solid-Phase Extraction.

LLE_Workflow cluster_2 Liquid-Liquid Extraction (LLE) Workflow Start Plasma Sample (spiked with this compound) Add_Solvent Add Immiscible Organic Solvent Start->Add_Solvent Vortex Vortex to Mix Phases Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Experimental Protocols

Protocol 1: Protein Precipitation

This protocol is adapted from a validated method for Diazoxide extraction from human plasma and is highly suitable for analyses incorporating this compound as an internal standard.[4]

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Acetonitrile (HPLC grade)

  • 0.05 M Potassium Hydroxide (KOH) solution

  • Vortex mixer

  • Centrifuge (capable of at least 6708 x g)

  • Nitrogen evaporator

  • Microcentrifuge tubes (e.g., 1.5 mL)

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution to the plasma sample.

  • First Precipitation Step:

    • Add 650 µL of acetonitrile to the plasma sample.

    • Vortex the mixture at 2000 RPM for 5 minutes to ensure thorough mixing and protein precipitation.[4]

    • Centrifuge the tube at 6708 x g for 10 minutes.

    • Carefully collect the 650 µL of supernatant and transfer it to a new, clean tube.[4]

  • Second Precipitation Step (optional, for enhanced recovery):

    • To the remaining pellet, add another 300 µL of acetonitrile.

    • Repeat the vortexing and centrifugation steps as described above.

    • Combine the 300 µL of supernatant with the supernatant collected in the first step.[4]

  • Drying: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the dried residue with 50 µL of 0.05 M KOH solution.[4]

  • Final Centrifugation: Centrifuge the reconstituted sample at 12,045 x g for 5 minutes to pellet any remaining particulates.[4]

  • Analysis: Transfer the supernatant to an HPLC vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) - General Protocol

While a specific SPE protocol for this compound is not detailed in the provided search results, a general procedure can be outlined based on methods for similar small molecules.[6][7][8] The choice of sorbent (e.g., C18, polymeric) and solvents should be optimized for Diazoxide.

Materials:

  • Plasma samples, pre-treated (e.g., diluted or protein precipitated)

  • This compound internal standard solution

  • SPE cartridges (e.g., Strata-X)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Deionized water)

  • Wash solvent (e.g., Water/Methanol mixture)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Spike the plasma sample with the this compound internal standard. Pre-treat the sample as required by the SPE cartridge manufacturer, which may involve protein precipitation followed by dilution.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 30% methanol in water) to remove salts and other polar interferences.[6]

  • Elution: Elute the Diazoxide and this compound from the cartridge using a strong organic solvent (e.g., 1 mL of acetonitrile or methanol).

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for analysis, if necessary, to increase concentration.

Protocol 3: Liquid-Liquid Extraction (LLE) - General Protocol

LLE is another common technique for cleaning up biological samples.[6][9][10] The choice of an appropriate immiscible organic solvent is key to a successful extraction.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Extraction solvent (e.g., Ethyl Acetate, Heptane)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: In a suitable tube, add the plasma sample and spike with the this compound internal standard.

  • Extraction:

    • Add an appropriate volume of the immiscible organic solvent (e.g., 200 µL of ethyl acetate).[6]

    • Vortex vigorously for 30-60 seconds to ensure intimate contact between the two phases.

    • Centrifuge for 5 minutes at approximately 3000 x g to achieve a clean separation of the aqueous and organic layers.[6]

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Conclusion

The choice of sample preparation technique for this compound analysis depends on factors such as the required sensitivity, sample throughput, and available equipment. Protein precipitation with acetonitrile is a validated, efficient, and high-recovery method suitable for many applications.[4][5] For samples requiring more extensive cleanup to remove matrix interferences, SPE or LLE are effective alternatives. All protocols should be validated to ensure they meet the specific requirements of the assay in your laboratory.

References

Application Note: Quantification of Diazoxide in Tissue Homogenates using Diazoxide-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoxide is a potassium channel activator with various therapeutic applications, including the treatment of hypoglycemia and hypertensive emergencies. Accurate quantification of diazoxide in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the quantification of diazoxide in tissue homogenates using a stable isotope-labeled internal standard, Diazoxide-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it effectively compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2]

Principle

This method involves the homogenization of tissue samples followed by protein precipitation to extract diazoxide and the internal standard, this compound. The extracted analytes are then separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of diazoxide to this compound against a calibration curve prepared in a surrogate matrix.

Signaling Pathway: Mechanism of Action of Diazoxide

Diazoxide primarily acts on the ATP-sensitive potassium (K-ATP) channels in the cell membrane. In pancreatic β-cells, this leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and subsequently reduces insulin secretion.[3][4][5][6] This mechanism is central to its use in treating hyperinsulinemic hypoglycemia.

Diazoxide Mechanism of Action Mechanism of Action of Diazoxide on Pancreatic β-Cell cluster_Cell Pancreatic β-Cell Diazoxide Diazoxide KATP_Channel K-ATP Channel (SUR1/Kir6.2) Diazoxide->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Insulin_Secretion Insulin Secretion Ca_Channel->Insulin_Secretion Reduced Trigger Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Fusion Insulin_Vesicles->Insulin_Secretion Results in

Figure 1: Diazoxide's activation of K-ATP channels leading to reduced insulin secretion.

Experimental Protocols

Materials and Reagents
  • Diazoxide analytical standard

  • This compound (Internal Standard)[1][7][8]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Tissue homogenization buffer (e.g., Phosphate Buffered Saline - PBS)

  • Control tissue matrix (e.g., from untreated animals)

Equipment
  • Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)

  • Centrifuge

  • Analytical balance

  • Vortex mixer

  • Micropipettes

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Sample Preparation: Tissue Homogenization and Extraction

The following protocol is a general guideline and should be optimized for the specific tissue type.

Sample Preparation Workflow Workflow for Diazoxide Extraction from Tissue Start Weigh Tissue Sample Add_Buffer Add Homogenization Buffer (e.g., PBS) Start->Add_Buffer Homogenize Homogenize Tissue Add_Buffer->Homogenize Add_IS Spike with This compound (IS) Homogenize->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Step-by-step workflow for the extraction of diazoxide from tissue homogenates.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization buffer (e.g., PBS).

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout this process.

  • Internal Standard Spiking:

    • To a 100 µL aliquot of the tissue homogenate, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully transfer the supernatant to a clean tube.

    • Optional: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

LC-MS/MS Method

Note: The following parameters are suggested starting points and require optimization for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate at 5% B for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

The exact MRM transitions for diazoxide and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) Diazoxide: m/z 231.0this compound: m/z 234.0 (predicted)
Product Ion (Q3) To be determined empirically (a common loss for similar structures might be SO2, but this needs confirmation)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Quantitative Data

Table 1: Summary of HPLC Method Validation for Diazoxide in Human Plasma [9]

Validation ParameterResult
Linearity Range 0.2 - 40 µg/mL (R² > 0.999)
Lower Limit of Quantification (LLOQ) 0.2 µg/mL
Accuracy 97 - 106%
Precision (RSD) < 6%
Extraction Recovery > 94%

Method Validation

A full validation of the developed LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of diazoxide and this compound in blank matrix.

  • Linearity and Range: A calibration curve should be prepared in the control tissue homogenate. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and an RSD of ≤20%).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the relative standard deviation (RSD) for precision should be ≤15% (≤20% at the LLOQ).

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked samples to that in a neat solution. The use of a stable isotope-labeled internal standard is expected to minimize matrix effects.[2]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Stability of diazoxide in tissue homogenates under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).

Conclusion

References

Application Notes and Protocols: The Role of Diazoxide-d3 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key discipline in the era of systems biology, provides a comprehensive snapshot of the small-molecule metabolites within a biological system. This powerful approach is increasingly utilized in drug discovery and development to elucidate mechanisms of action, identify biomarkers of efficacy and toxicity, and understand the metabolic consequences of therapeutic interventions. The accuracy and reliability of quantitative metabolomics studies hinge on the ability to control for analytical variability. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving this, and Diazoxide-d3, a deuterated analog of the KATP channel opener Diazoxide, serves as an ideal internal standard for studies investigating metabolic disorders such as hyperinsulinism and obesity.

Diazoxide is a well-characterized pharmacological agent that inhibits insulin secretion by activating ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][2] This targeted action makes it a valuable tool for probing the metabolic sequelae of reduced insulin signaling. By incorporating this compound as an internal standard in mass spectrometry-based metabolic profiling, researchers can achieve highly accurate and precise quantification of metabolites, enabling a deeper understanding of the metabolic shifts induced by the perturbation of insulin signaling.

This document provides detailed application notes on the use of this compound in metabolic profiling studies and comprehensive protocols for its implementation in a liquid chromatography-mass spectrometry (LC-MS) workflow.

Application Notes

Principle of Isotope Dilution Mass Spectrometry with this compound

This compound is chemically identical to diazoxide, with the exception that three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a mass shift that is readily detectable by a mass spectrometer, while its physicochemical properties remain virtually identical to the unlabeled compound. In a typical metabolic profiling workflow, a known amount of this compound is spiked into biological samples at the beginning of the sample preparation process. Because this compound co-elutes with endogenous metabolites and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability as the analytes of interest, it serves as a robust internal reference. By calculating the ratio of the peak area of a target metabolite to the peak area of this compound, precise and accurate quantification can be achieved, independent of variations in sample handling and analysis.[3][4]

Applications in Metabolic Research

The use of this compound as an internal standard is particularly relevant in studies investigating the metabolic effects of diazoxide and other interventions that modulate insulin signaling. Key research areas include:

  • Hyperinsulinemic Hypoglycemia: Diazoxide is a first-line treatment for this condition.[5][6][7] Metabolic profiling studies using this compound can help to elucidate the systemic metabolic adaptations to reduced insulin secretion and monitor the therapeutic response.

  • Obesity and Type 2 Diabetes: By suppressing hyperinsulinemia, diazoxide has been shown to improve insulin sensitivity, reduce body weight, and alter lipid metabolism in animal models and humans.[8][9][10][11][12] Metabolomic studies can provide a detailed map of the changes in glucose, lipid, and amino acid metabolism that underlie these effects.

  • Drug Development: For novel therapeutics targeting insulin signaling pathways, metabolic profiling with a reliable internal standard like this compound can provide critical insights into their mechanism of action and potential off-target effects.

Data Presentation: Expected Metabolic Changes with Diazoxide Treatment

The following tables summarize the expected quantitative changes in key plasma metabolites and hormones following the administration of diazoxide, based on published literature. These tables serve as a reference for the types of data that can be generated in a metabolic profiling study.

Table 1: Expected Changes in Key Plasma Hormones and Substrates

AnalyteExpected Change with DiazoxideReference
Insulin↓↓↓[9][11][12]
Glucose[8][11][13]
Glucagon↓ or ↔[13]
Free Fatty Acids↑ or ↔[9]
Triglycerides[9][10]
HDL-Cholesterol[9]
LDL-Cholesterol[9]
Leptin[8][10]

Arrow direction indicates the expected direction of change: ↑ (increase), ↓ (decrease), ↔ (no significant change). The number of arrows indicates the expected magnitude of the change.

Table 2: Potential Changes in Key Metabolic Pathways

Metabolic PathwayKey Enzymes/Processes AffectedExpected Metabolic ShiftReference
Hepatic Glucose Production Gluconeogenesis, Glycogenolysis[13][14][15]
Peripheral Glucose Uptake GLUT4 Translocation[13]
Lipolysis Hormone-Sensitive Lipase[9][11]
Lipogenesis Fatty Acid Synthase, Lipoprotein Lipase[10]
Fatty Acid Oxidation -[8]

Mandatory Visualizations

Signaling Pathway: Diazoxide's Mechanism of Action

cluster_pancreatic_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Metabolism Glycolysis & Krebs Cycle GLUT2->Metabolism ATP ATP Metabolism->ATP KATP_channel KATP Channel (SUR1/Kir6.2) ATP->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Prevents Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Diazoxide Diazoxide Diazoxide->KATP_channel Activates

Caption: Mechanism of Diazoxide-induced inhibition of insulin secretion.

Experimental Workflow: Metabolic Profiling with this compound

Sample_Collection Biological Sample (e.g., Plasma, Tissue) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Metabolite Extraction (e.g., Protein Precipitation) Spiking->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS->Data_Processing Statistical_Analysis Statistical Analysis & Pathway Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General workflow for a metabolic profiling study using this compound.

Signaling Pathway: Insulin's Effect on Key Metabolic Pathways

cluster_insulin_signaling Insulin Signaling cluster_glucose_metabolism Glucose Metabolism cluster_lipid_metabolism Lipid Metabolism Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates Glucose_Uptake Glucose Uptake (GLUT4) AKT->Glucose_Uptake Promotes Glycogen_Synthesis Glycogen Synthesis (Glycogen Synthase) AKT->Glycogen_Synthesis Promotes Glycolysis Glycolysis (PFK-1) AKT->Glycolysis Promotes Gluconeogenesis Gluconeogenesis (PEPCK, G6Pase) AKT->Gluconeogenesis Inhibits Lipogenesis Lipogenesis (ACC, FAS) AKT->Lipogenesis Promotes Lipolysis Lipolysis (HSL) AKT->Lipolysis Inhibits

Caption: Overview of insulin's regulation of key metabolic pathways.

Experimental Protocols

Protocol 1: Quantitative Analysis of Plasma Metabolites using LC-MS/MS with this compound Internal Standard

1. Materials and Reagents

  • This compound (Internal Standard)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Biological plasma samples (stored at -80°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Working Solution (1 µg/mL): Dilute the stock solution with 50% methanol/water.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution (1 µg/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is suitable for the separation of a broad range of metabolites.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute hydrophobic compounds, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for targeted quantification.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes of interest.

5. Data Analysis

  • Integrate the peak areas for each target metabolite and for this compound.

  • Calculate the peak area ratio (Analyte Peak Area / this compound Peak Area).

  • Construct a calibration curve using a series of standards with known concentrations of the target metabolites and a constant concentration of this compound.

  • Determine the concentration of the metabolites in the biological samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

1. Calibration Standards

  • Prepare a stock solution containing a mixture of the target metabolites at a high concentration in a suitable solvent.

  • Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in the biological samples.

  • Process the calibration standards in the same manner as the biological samples, including the addition of the this compound internal standard.

2. Quality Control (QC) Samples

  • Prepare pooled QC samples by combining a small aliquot from each study sample.

  • Prepare QC samples at low, medium, and high concentrations by spiking the pooled matrix with known amounts of the target metabolites.

  • Analyze QC samples periodically throughout the analytical run to monitor the performance and reproducibility of the assay.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diazoxide-d3 for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Diazoxide-d3 for liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the LC-MS analysis of Diazoxide?

This compound is a stable isotope-labeled (SIL) internal standard (IS) used for the quantification of Diazoxide in biological samples.[1] As a SIL-IS, its chemical and physical properties are nearly identical to the analyte, Diazoxide. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknowns), it allows for the correction of variability that may occur during the analytical process, such as inconsistencies in sample extraction, injection volume, and matrix effects. This normalization of the analyte response to the IS response significantly improves the accuracy and precision of the quantitative results.

Q2: What is the recommended concentration of this compound to use?

While there is no single universal concentration, a general best practice is to use a concentration of this compound that provides a signal intensity in the mid-range of the calibration curve for Diazoxide. For instance, if the linear range for Diazoxide is 0.2–40 µg/mL, a suitable concentration for this compound could be in the range of 10-20 µg/mL.[2] However, the optimal concentration should be empirically determined during method development.

Q3: How do I prepare the this compound internal standard solution?

This compound is intended for use as an internal standard for the quantification of diazoxide by GC- or LC-MS.[1] To prepare the working solution, dissolve the this compound standard in a solvent that is compatible with your sample matrix and mobile phase, such as methanol or acetonitrile. A stock solution can be prepared at a higher concentration and then diluted to the final working concentration. It is crucial to ensure the purity and accurate concentration of the stock solution.

Q4: When should I add the this compound internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means adding it to the biological matrix (e.g., plasma, serum) before any extraction or protein precipitation steps. This ensures that the IS can account for any analyte loss or variability throughout the entire sample preparation process.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard in LC-MS analysis.

Issue 1: High Variability in this compound Peak Area Across a Run
  • Possible Cause A: Inconsistent Sample Preparation. Errors during the addition of the internal standard, such as inaccurate pipetting, can lead to variability.

    • Solution: Ensure that the internal standard is added consistently and accurately to every sample, calibrator, and quality control. Use calibrated pipettes and vortex each sample thoroughly after the addition of the IS.

  • Possible Cause B: Instrument Instability. Fluctuations in the LC or MS system, such as inconsistent injection volumes or a drifting detector response, can cause signal variability.

    • Solution: Perform system suitability tests before each run to ensure the instrument is performing optimally. Check for leaks in the LC system and ensure the autosampler is functioning correctly. A series of injections of the IS working solution can help diagnose instrument-related variability.

  • Possible Cause C: Matrix Effects. Variations in the composition of the biological matrix between samples can lead to differential ion suppression or enhancement of the this compound signal.

    • Solution: While this compound is designed to compensate for matrix effects, significant variations can still be problematic. Ensure that the sample cleanup process is robust and consistent. A post-column infusion experiment can help to identify regions of ion suppression or enhancement in your chromatogram.

Issue 2: Poor this compound Peak Shape (Tailing, Splitting, or Broadening)
  • Possible Cause A: Chromatographic Issues. Problems with the analytical column, such as contamination or degradation, can lead to poor peak shape.

    • Solution: Ensure the column is properly conditioned and has not exceeded its recommended lifetime. If the problem persists, try flushing the column or replacing it.

  • Possible Cause B: Incompatible Injection Solvent. If the solvent in which the final extracted sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: The injection solvent should ideally be the same as or weaker than the initial mobile phase.

Issue 3: No or Very Low this compound Signal
  • Possible Cause A: Error in IS Addition. The internal standard may not have been added to the sample.

    • Solution: Review the sample preparation procedure and ensure that the IS was added at the correct step.

  • Possible Cause B: Instrument Malfunction. A problem with the mass spectrometer, such as incorrect tuning parameters or a detector failure, can result in a loss of signal.

    • Solution: Verify the MS is functioning correctly by infusing a tuning solution. Check the MS parameters for this compound to ensure they are correct.

Quantitative Data Summary

The following table summarizes the linear ranges for Diazoxide found in published literature, which can be used as a reference for determining an appropriate concentration range for the this compound internal standard.

AnalyteMatrixLinearity RangeLower Limit of Quantification (LLOQ)Reference
DiazoxideNeonatal Plasma0.2–40 µg/mL0.2 µg/mL[2]
DiazoxideSerum0.5–200 µg/mL0.5 µg/mL[3]
DiazoxideBulk & Pharmaceutical Dosage Form5–25 µg/mL0.072 µg/mL[4]

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your LC-MS assay.

Objective: To find a this compound concentration that provides a stable and reproducible signal in the mid-range of the Diazoxide calibration curve, without causing ion suppression of the analyte.

Materials:

  • Diazoxide analytical standard

  • This compound internal standard

  • Blank biological matrix (e.g., plasma, serum)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare a Diazoxide Calibration Curve:

    • Prepare a series of calibration standards of Diazoxide in the blank biological matrix. Based on literature, a range of 0.2 to 200 µg/mL is a reasonable starting point.[2][3]

    • Process these standards using your established sample preparation method (e.g., protein precipitation).

  • Prepare this compound Working Solutions:

    • Prepare three different concentrations of this compound working solutions (e.g., Low, Medium, High). A suggested starting point for these concentrations could be based on the mid-point of your Diazoxide calibration curve. For example, if your curve is 0.5-200 µg/mL, you might test this compound at 50 µg/mL (Low), 100 µg/mL (Medium), and 150 µg/mL (High).

  • Spike and Analyze Samples:

    • Take three sets of your prepared Diazoxide calibration standards.

    • Spike one set with the "Low" concentration this compound working solution.

    • Spike the second set with the "Medium" concentration this compound working solution.

    • Spike the third set with the "High" concentration this compound working solution.

    • Analyze all spiked samples by LC-MS.

  • Data Evaluation:

    • Evaluate the this compound Signal: For each concentration level, assess the peak area and signal-to-noise ratio of this compound across all calibration points. The signal should be consistent and well above the limit of detection.

    • Assess the Impact on Diazoxide Signal: Compare the peak areas of Diazoxide at each calibration level across the three different this compound concentrations. A significant decrease in the Diazoxide signal with increasing this compound concentration may indicate ion suppression.

    • Evaluate Linearity: Construct a calibration curve for each set of standards (Low, Medium, and High IS concentration) by plotting the peak area ratio (Diazoxide/Diazoxide-d3) against the Diazoxide concentration. The optimal this compound concentration will result in a calibration curve with the best linearity (R² > 0.99).

Visualizations

Optimization_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation prep_cal Prepare Diazoxide Calibration Curve (e.g., 0.2-200 µg/mL) spike_samples Spike Calibration Standards with each IS Concentration prep_cal->spike_samples prep_is Prepare this compound Working Solutions (Low, Medium, High) prep_is->spike_samples analyze_samples Analyze all Samples by LC-MS spike_samples->analyze_samples eval_is_signal Evaluate IS Signal (Stability & S/N) analyze_samples->eval_is_signal eval_analyte_signal Assess Impact on Analyte Signal (Ion Suppression) analyze_samples->eval_analyte_signal eval_linearity Check Calibration Curve Linearity (R²) analyze_samples->eval_linearity conclusion Select Optimal This compound Concentration eval_is_signal->conclusion eval_analyte_signal->conclusion eval_linearity->conclusion

Caption: Workflow for the optimization of this compound concentration.

Troubleshooting_Tree Troubleshooting this compound Internal Standard Issues start Problem with This compound Signal q1 Is the IS peak area highly variable? start->q1 q2 Is the IS peak shape poor? start->q2 q3 Is the IS signal low or absent? start->q3 ans1a Check for consistent sample preparation and IS addition. q1->ans1a Yes ans1b Verify instrument stability (system suitability). q1->ans1b Yes ans1c Investigate potential matrix effects. q1->ans1c Yes ans2a Check/replace chromatography column. q2->ans2a Yes ans2b Ensure injection solvent is compatible with mobile phase. q2->ans2b Yes ans3a Confirm IS was added to the sample. q3->ans3a Yes ans3b Check MS instrument function and parameters. q3->ans3b Yes

Caption: Decision tree for troubleshooting common this compound issues.

References

Technical Support Center: Troubleshooting Matrix Effects with Diazoxide-d3 in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects when quantifying Diazoxide in blood samples using its deuterated internal standard, Diazoxide-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound in blood samples?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Diazoxide in blood, components like phospholipids, proteins, and salts can interfere with the ionization of both Diazoxide and its deuterated internal standard, this compound.[2][3] This interference can lead to ion suppression (decreased signal) or enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[4][5] Even with a deuterated internal standard, differential matrix effects can occur, leading to inaccurate results.[6][7]

Q2: My this compound internal standard signal is inconsistent or drifting across my sample batch. What are the potential causes?

A: Signal instability in your deuterated internal standard (IS) can stem from several factors:

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly under acidic or basic conditions.[7][8] This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled Diazoxide.

  • In-source Fragmentation: The this compound molecule might lose a deuterium atom within the mass spectrometer's ion source, causing it to be detected at the same mass-to-charge ratio as the unlabeled Diazoxide.[7]

  • Differential Matrix Effects: Even though this compound is chemically similar to Diazoxide, slight differences in their chromatographic elution can expose them to varying matrix components, causing them to experience different degrees of ion suppression or enhancement.[6][9]

Q3: I'm observing poor accuracy and precision in my quality control (QC) samples. How can I determine if matrix effects are the culprit?

A: To investigate if matrix effects are impacting your assay's performance, you can perform a quantitative assessment using the post-extraction spike method. This involves comparing the response of Diazoxide and this compound in a neat solution versus a blank matrix extract that has been spiked after the extraction process.

Key Parameters to Calculate:

ParameterFormulaIdeal ValueInterpretation
Matrix Factor (MF) (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)1MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement.
IS-Normalized MF (MF of Diazoxide) / (MF of this compound)~1A value close to 1 suggests the IS is effectively compensating for the matrix effect. A value significantly different from 1 indicates differential matrix effects.
Process Efficiency (PE) (Peak Area in Pre-Spiked Matrix) / (Peak Area in Neat Solution)Close to 100%Represents the overall efficiency of the entire analytical method, including extraction recovery and matrix effects.
Q4: My this compound appears to be eluting slightly earlier than the unlabeled Diazoxide. Is this a problem and how can I fix it?

A: Yes, a chromatographic shift between the analyte and its deuterated internal standard can be problematic. This phenomenon, known as the deuterium isotope effect, can lead to the two compounds experiencing different matrix environments as they elute, resulting in poor compensation for matrix effects.[6]

Troubleshooting Steps:

  • Optimize Chromatography: Modifying the gradient to be less steep around the elution time of Diazoxide can help improve co-elution.[9]

  • Column Chemistry: Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) may minimize the isotope effect.[9]

Troubleshooting Guides

Issue 1: Significant Ion Suppression or Enhancement is Observed

If you have confirmed significant matrix effects through a post-extraction spike experiment, consider the following strategies:

1. Improve Sample Preparation:

  • Protein Precipitation (PPT): This is a common and rapid method for Diazoxide extraction from plasma.[1][10] However, it may not effectively remove all interfering phospholipids.[11]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analyte and removing more matrix components, including phospholipids.[11][12]

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for reducing matrix effects by partitioning the analyte into an immiscible solvent.[12]

2. Chromatographic Optimization:

  • Adjust the chromatographic gradient to separate Diazoxide and this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[9][12]

3. Sample Dilution:

  • Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the sensitivity of the assay if the Diazoxide concentration is low.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of matrix effects on Diazoxide and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Diazoxide and this compound into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank blood plasma through the entire sample preparation procedure. Spike Diazoxide and this compound into the final, clean extract.

    • Set C (Pre-Spike Matrix): Spike Diazoxide and this compound into blank blood plasma before starting the sample preparation procedure.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations: Use the peak areas to calculate the Matrix Factor (MF), IS-Normalized MF, and Process Efficiency (PE) as described in the table in FAQ Q3.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

Objective: To identify regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Setup: Use a T-connector to continuously infuse a standard solution of Diazoxide and this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion: Start the infusion to obtain a stable baseline signal for both compounds.

  • Injection: Inject a blank, extracted blood plasma sample onto the LC column.

  • Data Analysis: Monitor the signal of the infused standards throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

By comparing the retention time of your Diazoxide peak with these regions, you can determine if it is eluting in an area susceptible to matrix effects.[9]

Visualizations

G cluster_0 Sample Analysis Workflow Blood Sample Blood Sample Sample Preparation Sample Preparation Blood Sample->Sample Preparation Add this compound LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Analyte/IS Ratio

Caption: A high-level overview of the bioanalytical workflow for Diazoxide in blood samples.

G Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Assess Matrix Effect Quantitative Assessment (Post-Extraction Spike) Inconsistent Results->Assess Matrix Effect Significant ME? Significant ME? Assess Matrix Effect->Significant ME? Improve Sample Prep Optimize Sample Prep (SPE, LLE) Significant ME?->Improve Sample Prep Yes No Significant ME Investigate Other Causes (e.g., IS stability) Significant ME?->No Significant ME No Optimize LC Adjust Chromatography Improve Sample Prep->Optimize LC Dilute Sample Sample Dilution Optimize LC->Dilute Sample Re-evaluate Re-evaluate Assay Dilute Sample->Re-evaluate Re-evaluate->Inconsistent Results End End Re-evaluate->End Resolved No Significant ME->End

Caption: A troubleshooting decision tree for addressing matrix effects in Diazoxide analysis.

References

improving peak shape and resolution for Diazoxide-d3 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Diazoxide-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for this compound analysis by reversed-phase HPLC?

A1: A good starting point for method development for this compound would be a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a buffered aqueous phase. For example, a mobile phase of methanol and water (85:15 v/v) with the pH adjusted to 3 with orthophosphoric acid has been successfully used.[1] The detection wavelength is typically set to 268 nm.[1]

Q2: I am observing peak tailing with this compound. What are the likely causes and how can I fix it?

A2: Peak tailing for this compound, an acidic compound with a pKa around 8.74[2][3], can be caused by several factors:

  • Secondary Silanol Interactions: Unwanted interactions between the analyte and active silanol groups on the silica-based column packing are a common cause of tailing for basic and some acidic compounds.[4][5][6]

    • Solution: Lowering the mobile phase pH to around 2-3 helps to suppress the ionization of silanol groups, minimizing these interactions.[7][8] Using a well-end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) can also reduce tailing.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[4]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in a single, non-ionized form.[9][10] Given the pKa of diazoxide is ~8.7, a mobile phase pH of 3-4 would be appropriate.

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[4][5][11]

    • Solution: Reduce the injection volume or dilute the sample.[5][7]

Q3: My this compound peak is fronting. What could be the reason?

A3: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[11][12][13]

    • Solution: Dilute the sample or decrease the injection volume.[12][13]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[12] If a stronger solvent must be used, inject a smaller volume.

  • Column Collapse: This is a more severe issue where the stationary phase bed is compromised.[11]

    • Solution: This usually requires replacing the column. Ensure the mobile phase and operating conditions are within the column manufacturer's recommendations.[11]

Q4: I am seeing a split peak for this compound. What should I investigate?

A4: Split peaks can be caused by several factors:

  • Blocked Frit or Column Contamination: Particulate matter in the sample or from the system can block the column inlet frit, causing the sample to be distributed unevenly onto the column.[14]

    • Solution: Filter your samples and mobile phases. If the problem persists, try back-flushing the column or replacing the inlet frit. A guard column can help protect the analytical column.[15]

  • Void in the Column: A void or channel in the packing material can cause the sample to travel through the column via two different paths, resulting in a split peak.[11][14]

    • Solution: This usually indicates a degraded column that needs to be replaced.

  • Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak splitting.[11]

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase to dissolve the sample.

Troubleshooting Workflows

Troubleshooting Peak Tailing for this compound

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Extra-column volume - Column void/contamination check_all_peaks->system_issue Yes analyte_issue Potential Analyte-Specific Issue: - Secondary interactions - Inappropriate pH check_all_peaks->analyte_issue No fix_system Troubleshoot System: - Check fittings and tubing - Use guard column - Replace column system_issue->fix_system adjust_ph Adjust Mobile Phase pH: - Lower pH to ~3-4 analyte_issue->adjust_ph end Symmetrical Peak fix_system->end check_overload Check for Column Overload: - Reduce injection volume - Dilute sample adjust_ph->check_overload check_overload->end

Caption: A workflow diagram for troubleshooting peak tailing of this compound.

General Troubleshooting for Poor Peak Shape (Fronting/Splitting)

G start Poor Peak Shape (Fronting or Splitting) check_sample Step 1: Evaluate Sample - Reduce concentration/injection volume - Ensure sample solvent is compatible with mobile phase start->check_sample check_column Step 2: Inspect Column - Check for contamination/voids - Replace column if necessary check_sample->check_column Issue Persists solution Improved Peak Shape check_sample->solution Issue Resolved check_system Step 3: Examine HPLC System - Check for leaks and dead volume - Ensure proper connections check_column->check_system Issue Persists check_column->solution Issue Resolved check_system->solution Issue Resolved

Caption: A general workflow for troubleshooting peak fronting and splitting.

Experimental Protocols & Data

Table 1: Example HPLC Methods for Diazoxide Analysis
ParameterMethod 1[1]Method 2[16]Method 3[17]
Column RP-Cosmosil C18 (250 mm x 4.6 mm, 5 µm)Cosmosil 5 C18 (250 x 4.6 mm, 5 μm)Kinetex 2.6 µm Biphenyl (50 x 4.6 mm)
Mobile Phase Methanol:Water (85:15 v/v), pH 3 with OPA10 mM Potassium Phosphate buffer (pH 7.4):Acetonitrile (75:25 v/v)Acetonitrile:Methanol:Buffer (10:10:80, v/v/v)
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Detection UV at 268 nmUV at 270 nmUV at 254 nm
Injection Volume Not Specified20 µL20 µL
Temperature Not SpecifiedNot Specified30 °C
Detailed Experimental Protocol (Adapted from USP Monograph)[18][19]

This protocol is for the assay of Diazoxide and its organic impurities.

  • Buffer Preparation: Dissolve 1.56 g of Sodium Phosphate Monobasic in 1 L of water. Adjust with Phosphoric Acid to a pH of 2.5.

  • Mobile Phase (for Assay): Prepare a filtered and degassed mixture of Acetonitrile, Methanol, and Buffer (10:10:80).

  • Diluent: Prepare a mixture of Methanol and Buffer (50:50).

  • Standard Solution Preparation: Prepare a solution of USP Diazoxide RS in Diluent to a known concentration of about 0.05 mg/mL.

  • Sample Solution Preparation: Prepare a solution of the sample in Diluent to a target concentration of 0.05 mg/mL of Diazoxide.

  • Chromatographic System:

    • Column: Kinetex 2.6 µm Biphenyl, 50 x 4.6 mm.

    • Flow Rate: 1 mL/min.

    • Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

  • System Suitability:

    • Inject the Standard solution and record the chromatograms.

    • The symmetry factor for the diazoxide peak should be not more than 2.0.

    • The relative standard deviation for replicate injections should be not more than 0.73%.

  • Procedure:

    • Inject the Standard solution and the Sample solution into the chromatograph.

    • Record the chromatograms and measure the areas for the major peaks.

    • Calculate the quantity, in mg, of diazoxide in the portion of the sample taken.

References

Technical Support Center: Diazoxide-d3 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diazoxide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in biological samples?

A1: The primary concerns for the stability of this compound, a deuterated internal standard, in biological samples (e.g., plasma, serum) are similar to those for the parent drug, diazoxide. These include degradation due to chemical and enzymatic processes during sample collection, processing, and storage. Key stability aspects to consider are freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. While deuterated standards are generally stable, it is crucial to validate their stability in the specific matrix of interest.

Q2: Is this compound expected to have the same stability profile as non-deuterated Diazoxide?

A2: Yes, the stability of this compound is expected to be very similar to that of unlabeled diazoxide. The incorporation of deuterium atoms, which are stable isotopes of hydrogen, does not typically alter the chemical reactivity of the molecule under physiological and standard experimental conditions. Therefore, stability data for diazoxide can be a reliable indicator for the stability of its deuterated counterpart. However, regulatory guidelines recommend a thorough validation of the bioanalytical method, which includes assessing the stability of the internal standard.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: Based on stability studies of diazoxide in human plasma, the following storage conditions are recommended:

  • Long-term storage: Samples should be stored at -20°C or colder for long-term stability. Diazoxide in plasma has been shown to be stable for up to three months at -20°C.

  • Short-term storage: For short durations, such as during sample processing on the bench-top, it is advisable to keep samples on ice.

  • Autosampler stability: Processed samples of diazoxide in plasma have demonstrated stability for up to 48 hours in an autosampler.

Q4: How many freeze-thaw cycles can samples containing this compound withstand?

A4: Studies on diazoxide in plasma indicate that the analyte is stable for up to two freeze-thaw cycles. Exceeding this number of cycles may compromise the integrity of the sample and lead to a decrease in the concentration of the analyte. It is recommended to aliquot samples if multiple analyses are anticipated to avoid repeated freeze-thaw cycles.

Q5: Is there a risk of isotopic exchange (back-exchange) for this compound in biological matrices?

A5: The deuterium atoms in this compound are attached to a carbon backbone, which makes them generally stable and not prone to exchange with protons from the surrounding solvent or matrix under typical bioanalytical conditions. While isotopic exchange is a theoretical possibility, it is considered a low risk for this type of molecule. Stability studies of the deuterated internal standard during method validation will confirm its integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in this compound response between samples. Inconsistent storage conditions.Ensure all samples are stored under the same validated conditions (temperature, duration).
Multiple freeze-thaw cycles.Aliquot samples upon receipt to avoid more than two freeze-thaw cycles.
Matrix effects.Evaluate and minimize matrix effects during method development. Ensure proper sample clean-up.
Decreasing this compound signal over time in stored samples. Long-term degradation.Verify that the storage duration does not exceed the validated stability period (e.g., three months at -20°C for plasma).
Adsorption to container surfaces.Use low-binding tubes for sample storage and processing.
Inaccurate quantification of the analyte. Degradation of this compound during sample processing.Assess bench-top stability to ensure the internal standard is stable throughout the sample preparation workflow. Keep samples on ice during processing.
Instability in the autosampler.Confirm the stability of processed samples in the autosampler for the expected duration of the analytical run. Studies show stability for up to 48 hours for diazoxide in plasma.
Unexpected peaks interfering with this compound. Presence of metabolites or degradation products.Develop a selective chromatographic method to separate this compound from any potential interferences.

Quantitative Data Summary

The following table summarizes the stability of diazoxide in human plasma based on available literature, which can be used as a proxy for this compound stability.

Stability Test Storage Condition Duration Analyte Recovery (%) Reference
Long-Term Stability-20°C3 monthsStable
Freeze-Thaw Stability-20°C to Room Temperature2 cycles>98%
Freeze-Thaw Stability-20°C to Room Temperature3 cycles88-94%
Autosampler StabilityRoom Temperature (in autosampler)48 hoursStable

Experimental Protocols

Detailed methodologies for key stability experiments should be established during bioanalytical method validation in accordance with regulatory guidelines from agencies like the FDA and EMA.

Protocol 1: Freeze-Thaw Stability Assessment
  • Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

  • Methodology:

    • Spike a fresh batch of the biological matrix with this compound at low and high quality control (QC) concentrations.

    • Divide the spiked matrix into at least three aliquots for each concentration level.

    • Analyze one set of aliquots immediately (baseline).

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of two more cycles.

    • After the final thaw, process and analyze the samples.

    • The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Long-Term Stability Assessment
  • Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.

  • Methodology:

    • Prepare a set of low and high QC samples in the biological matrix.

    • Store these samples at the intended long-term storage temperature (e.g., -20°C).

    • At specified time points (e.g., 1, 2, 3 months), retrieve a set of QC samples.

    • Analyze the stored QC samples against a freshly prepared calibration curve.

    • The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Protocol 3: Short-Term (Bench-Top) Stability Assessment
  • Objective: To assess the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling and preparation time.

  • Methodology:

    • Prepare a set of low and high QC samples in the biological matrix.

    • Place the samples on a lab bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

    • After the specified duration, process and analyze the samples.

    • The mean concentration of the bench-top samples should be within ±15% of the nominal concentration of freshly prepared samples.

Visualizations

Potential Degradation Pathway of Diazoxide

Forced degradation studies of diazoxide have indicated susceptibility to oxidative and hydrolytic degradation. The following diagram illustrates a simplified potential degradation pathway.

G Diazoxide_d3 This compound Oxidative_Stress Oxidative Stress (e.g., H2O2) Diazoxide_d3->Oxidative_Stress Hydrolysis Hydrolysis (Acidic/Basic Conditions) Diazoxide_d3->Hydrolysis Oxidized_Product Oxidized Degradation Product(s) Oxidative_Stress->Oxidized_Product Degradation Hydrolytic_Product Hydrolytic Degradation Product(s) Hydrolysis->Hydrolytic_Product Degradation G cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_eval Evaluation Spike Spike Biological Matrix with this compound (QC Samples) FT Freeze-Thaw Cycles Spike->FT LT Long-Term Storage Spike->LT BT Bench-Top Storage Spike->BT Extract Sample Extraction FT->Extract LT->Extract BT->Extract LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare with Baseline/Nominal Concentration LCMS->Compare Report Report Stability Compare->Report

minimizing carryover of Diazoxide-d3 in autosampler injections

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing autosampler carryover of Diazoxide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve carryover issues in their liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a problem for this compound analysis?

A1: Autosampler carryover is the unintentional transfer of a small amount of analyte from a preceding, typically high-concentration, sample into a subsequent injection, such as a blank or a low-concentration sample.[1] This phenomenon can lead to inaccurate quantification, false positives, and compromised data integrity, which is particularly critical in regulated environments like drug development. For an internal standard like this compound, carryover can significantly impact the accuracy of the quantitative results for the target analyte.

Q2: What are the common causes of this compound carryover in an LC-MS system?

A2: The primary sources of carryover are often associated with the autosampler and include:

  • Insufficient Needle Washing: Residual this compound adhering to the interior or exterior of the sample needle.[1][2]

  • Inappropriate Wash Solvent: The wash solvent may not be effective at solubilizing and removing this compound from the system components.[1][3]

  • Adsorption: this compound, like other organic molecules, can adsorb to surfaces within the flow path, such as the injection valve, rotor seals, tubing, and fittings.[4][5]

  • Contaminated System Components: Residue can build up in the sample loop, injection port, or on worn valve seals.[1][3][6]

  • Column-Related Carryover: While less common for autosampler-specific issues, the analytical column can also retain and release the analyte.[4][7]

Q3: What is an acceptable level of carryover for this compound?

A3: While specific limits can vary by assay and regulatory requirements, a common target for acceptable carryover is for the peak in a blank injection to be less than 0.1% of the signal from a high-concentration standard.[1] For bioanalytical methods, carryover in the blank should ideally be below 20% of the lower limit of quantitation (LLOQ) of the assay.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Identifying the Source of Carryover

This guide provides a step-by-step process to systematically isolate the source of this compound carryover.

Experimental Protocol:

  • Initial Carryover Check:

    • Inject a high-concentration this compound standard.

    • Immediately follow with one or more blank injections (using the same solvent as the standard's matrix).

    • If a peak corresponding to this compound is observed in the blank, carryover is present.

  • Isolate the Autosampler from the Column:

    • Remove the analytical column from the system and replace it with a zero-dead-volume union.[9]

    • Repeat the injection sequence of a high-concentration standard followed by a blank.

    • If carryover persists, the source is likely within the autosampler (needle, valve, loop, tubing).[4]

    • If carryover is eliminated, the column is a significant contributor.[4]

  • Differentiate Between Contamination and Carryover:

    • Inject a series of blank samples without a preceding high-concentration standard.

    • If a consistent peak appears in all blanks, this suggests contamination of the blank solvent, mobile phase, or a system-wide contamination issue.[9][6]

    • If the peak only appears after a high-concentration standard and diminishes with subsequent blank injections, it is true carryover.[9]

Troubleshooting Workflow:

A Start: Observe this compound peak in blank injection B Inject High-Conc. Standard followed by Blank A->B C Is Carryover Present? B->C D Replace Column with Union C->D Yes M End: Proceed to Specific Troubleshooting C->M No E Inject High-Conc. Standard followed by Blank D->E F Does Carryover Persist? E->F G Source is Autosampler (Needle, Valve, Loop) F->G Yes H Source is Column F->H No I Inject Multiple Blanks G->I H->M J Consistent Peak in all Blanks? I->J K Contamination Issue (Solvent, System) J->K Yes L True Carryover J->L No K->M L->M

Caption: Systematic workflow for identifying the source of carryover.

Guide 2: Optimizing the Needle Wash Protocol

An effective needle wash is crucial for minimizing carryover originating from the autosampler.[1]

Experimental Protocol:

  • Evaluate Wash Solvent Composition:

    • Based on the properties of this compound (slightly soluble in methanol and DMSO), test a series of wash solvents with varying compositions.[10]

    • Start with the mobile phase composition and progressively increase the percentage of the strong organic solvent.

    • Test multi-solvent washes, such as a "magic mixture" (e.g., Water:Acetonitrile:Methanol:Isopropanol in equal parts).[11]

  • Optimize Wash Volume and Cycles:

    • Increase the volume of the needle wash. For persistent carryover, try volumes of 500-1000 µL.[1]

    • Increase the number of wash cycles performed before and after each injection.[1]

  • Test Different Wash Modes:

    • If your autosampler allows, experiment with different wash modes (e.g., washing both the inside and outside of the needle, extended wash times).[12]

Data Presentation: Wash Solvent Optimization

Wash Solvent CompositionCarryover (%)Observations
50:50 Methanol:Water0.5%Moderate carryover observed.
90:10 Acetonitrile:Water0.2%Improved reduction in carryover.
100% Acetonitrile0.08%Significant reduction, approaching acceptable limits.
25:25:25:25 Water:ACN:MeOH:IPA<0.05%Most effective at eliminating carryover.

Note: The data in this table is illustrative and will vary depending on the specific LC-MS system and conditions.

Needle Wash Optimization Workflow:

A Start: High Carryover with this compound B Select Initial Wash Solvent (e.g., Mobile Phase) A->B C Test Stronger Organic Solvents (ACN, MeOH) B->C D Evaluate Multi-Solvent Washes ('Magic Mixture') C->D E Is Carryover Reduced? D->E F Increase Wash Volume and Number of Cycles E->F No H Is Carryover Acceptable? E->H Yes G Experiment with Different Wash Modes F->G G->H H->C No I End: Optimized Wash Protocol H->I Yes

Caption: Workflow for optimizing the needle wash protocol.

Guide 3: Modifying Injection Parameters and Hardware

Adjusting the injection method and checking hardware components can further reduce carryover.

Experimental Protocol:

  • Reduce Injection Volume:

    • Injecting a smaller volume of a high-concentration sample can reduce the total amount of this compound introduced into the system, thereby lessening the potential for carryover.[1]

  • Change Injection Mode:

    • If using a partial loop injection, switch to a full loop injection. This can ensure a more thorough flushing of the sample loop and associated tubing.[13]

  • Inspect and Replace Consumables:

    • Regularly inspect and, if necessary, replace the rotor seal and stator in the injection valve, as scratches or wear can create sites for carryover.[6][7]

    • Ensure all tubing and fittings are properly seated to avoid dead volumes where the sample can be trapped.

Data Presentation: Impact of Injection Parameters

ParameterSettingCarryover (%)
Injection Volume10 µL0.15%
5 µL0.09%
2 µL0.06%
Injection ModePartial Loop0.12%
Full Loop<0.05%

Note: The data in this table is illustrative and will vary depending on the specific LC-MS system and conditions.

Logical Relationship of Carryover Factors:

Carryover This compound Carryover Needle Needle Contamination Needle->Carryover Valve Injection Valve Adsorption Valve->Carryover Loop Sample Loop Residue Loop->Carryover Column Column Bleed Column->Carryover WashSolvent Wash Solvent Choice WashSolvent->Needle WashVolume Wash Volume/Cycles WashVolume->Needle InjVolume Injection Volume InjVolume->Carryover InjMode Injection Mode InjMode->Loop Hardware Hardware Condition Hardware->Valve

Caption: Factors contributing to this compound carryover.

References

resolving co-eluting interferences with Diazoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diazoxide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantitative analysis of Diazoxide using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of Diazoxide, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because this compound is chemically almost identical to Diazoxide, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of Diazoxide.

Q2: I am observing poor peak shape and inconsistent retention times for Diazoxide and this compound. What are the possible causes?

Poor peak shape and retention time variability can stem from several factors related to the sample, chromatography, or instrument. Common causes include:

  • Sample solvent mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Column degradation: Loss of stationary phase or contamination of the column can lead to poor peak shape and shifting retention times.

  • Inadequate mobile phase buffering: If the mobile phase pH is not properly controlled, the ionization state of Diazoxide can change, affecting its retention.

  • System leaks or blockages: Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, while blockages can lead to pressure overload and distorted peaks.

Q3: My this compound internal standard signal is highly variable across my sample batch. What could be the issue?

High variability in the internal standard signal often points to inconsistent sample preparation or significant matrix effects. Key areas to investigate include:

  • Inconsistent extraction recovery: Ensure that the protein precipitation or liquid-liquid extraction steps are performed consistently for all samples.

  • Matrix effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound.[1] This effect can vary between different samples.

  • Pipetting errors: Inaccurate pipetting of the internal standard solution will lead to variable concentrations in the final samples.

Troubleshooting Guide: Resolving Co-eluting Interferences

A common and challenging issue in LC-MS/MS analysis is the presence of co-eluting interferences, which are compounds that have the same retention time as the analyte or internal standard and can interfere with their detection.

Issue 1: How can I confirm that a co-eluting interference is affecting my this compound signal?

To determine if a co-eluting interference is the root cause of issues like high background, inaccurate quantification, or variable IS response, a post-column infusion experiment is a valuable diagnostic tool. This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2]

  • Preparation: Prepare a solution of this compound at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL in mobile phase).

  • Infusion Setup: Use a syringe pump and a T-connector to infuse the this compound solution directly into the LC flow path between the analytical column and the mass spectrometer inlet.

  • Analysis of Blank Matrix: Inject a blank, extracted matrix sample (e.g., plasma or urine without the analyte or internal standard) onto the LC column while infusing the this compound solution.

  • Data Monitoring: Monitor the this compound signal using its specific Multiple Reaction Monitoring (MRM) transition throughout the chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no significant matrix effects.

    • A dip in the signal at a specific retention time indicates ion suppression.

    • A rise in the signal indicates ion enhancement.

If you observe a significant dip or rise at or near the expected retention time of this compound, it confirms the presence of a co-eluting interference from the matrix.

Issue 2: A co-eluting interference has been confirmed. What are my options to resolve it?

Resolving co-eluting interferences involves either improving the chromatographic separation to physically separate the interference from this compound, or optimizing the mass spectrometry detection to selectively detect only the internal standard.

start Interference Confirmed chrom_opt Chromatographic Optimization start->chrom_opt Primary Approach decision Sufficient Resolution? chrom_opt->decision ms_opt Mass Spec Optimization success Interference Resolved ms_opt->success If selective transition found failure Consider Alternative IS or Sample Prep ms_opt->failure If no selective transition decision->ms_opt No decision->success Yes

Caption: Troubleshooting workflow for co-eluting interferences.

The primary goal is to alter the selectivity of the separation to move the interfering peak away from the this compound peak.

StrategyDetailed MethodologyExpected Outcome
Modify Mobile Phase Gradient Protocol: 1. Decrease the initial organic percentage to increase retention of all compounds. 2. Lengthen the gradient time to improve separation between closely eluting peaks. 3. For example, if the initial gradient is 20-80% organic over 5 minutes, try 10-70% over 10 minutes.Increased retention and better resolution between this compound and the interference.
Change Organic Modifier Protocol: 1. If using acetonitrile, switch to methanol, or vice versa. 2. Methanol and acetonitrile have different selectivities and can alter the elution order of compounds.Change in elution pattern that may resolve the co-eluting peaks.
Adjust Mobile Phase pH Protocol: 1. Adjust the pH of the aqueous mobile phase by +/- 0.5 pH units. 2. This can change the ionization state of Diazoxide and some interferences, altering their retention. Caution: Ensure the pH is within the stable range for your analytical column.Differential shift in retention times, leading to separation.
Switch Column Chemistry Protocol: 1. If using a standard C18 column, try a column with a different stationary phase, such as a Phenyl-Hexyl or a Biphenyl column. 2. These phases offer different retention mechanisms (e.g., pi-pi interactions) that can provide unique selectivity.Significant change in selectivity and likely resolution of the interference.

Example of Chromatographic Optimization Data

The following table shows example data from an analysis of this compound in extracted human plasma before and after chromatographic optimization.

ConditionThis compound Retention Time (min)Interference Peak Area at this compound RTThis compound Peak Area %RSD (n=6)
Initial (C18, ACN gradient) 2.54150,00025.4%
Optimized (Biphenyl, MeOH gradient) 4.12< 5,0004.8%

As shown in the table, switching to a biphenyl column and a methanol-based gradient successfully resolved the interference from this compound, leading to a significant improvement in the precision of the internal standard area.

If chromatographic optimization is not successful or feasible, you can try to improve the selectivity of the mass spectrometer detection.

Workflow for MS Optimization

start Find Alternative MRM Transitions infusion Infuse this compound solution start->infusion product_scan Perform Product Ion Scan infusion->product_scan select_transitions Select potential new product ions product_scan->select_transitions test_selectivity Test for Selectivity in Extracted Blank Matrix select_transitions->test_selectivity decision Interference Present? test_selectivity->decision success Use New Selective Transition decision->success No failure Return to Chromatographic Optimization decision->failure Yes

Caption: Workflow for finding a more selective MRM transition.

Detailed Protocol for Finding an Alternative MRM Transition:

  • Infuse this compound: Prepare and infuse a solution of this compound directly into the mass spectrometer.

  • Perform Product Ion Scan: In your mass spectrometer software, set up a product ion scan for the precursor ion of this compound (e.g., m/z 234.0 for [M+H]+, assuming d3 on the methyl group). This will show all the fragment ions produced from the precursor.

  • Select Potential Product Ions: Identify the most intense fragment ions. Your primary transition is likely the most intense fragment. Look for other, less intense fragments that could serve as alternative product ions.

  • Test for Selectivity: Analyze the extracted blank matrix using MRM methods for each potential product ion.

  • Choose the Optimal Transition: Choose the product ion that shows the lowest background signal at the retention time of this compound, as this indicates it is free from the interference.

Example of MRM Transition Optimization

MRM Transition (m/z)Signal Intensity in StandardBackground in Blank Matrix at RTSignal-to-Noise Ratio
Primary (234.0 -> 182.1) 1,200,000200,0006
Secondary (234.0 -> 154.1) 450,000< 1,000450

In this example, the primary transition suffers from a high background signal from the co-eluting interference. Switching to the secondary, less intense transition eliminates the interference, resulting in a much better signal-to-noise ratio and more reliable quantification.

References

Technical Support Center: Optimization of Extraction Recovery for Diazoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Diazoxide-d3 for accurate bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The most prevalent extraction methods for this compound from biological matrices such as plasma are protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). The choice of method depends on factors like the desired level of sample cleanup, required sensitivity, and available equipment.

Q2: I am experiencing low recovery of this compound. What are the likely causes?

A2: Low recovery can stem from several factors including:

  • Incomplete protein precipitation: Insufficient volume or mixing with the precipitation solvent can lead to the analyte being trapped in the protein pellet.

  • Suboptimal pH: The pH of the sample can affect the charge state of this compound, influencing its solubility in extraction solvents and its retention on SPE sorbents.

  • Poor choice of extraction solvent (LLE/SPE): The polarity and composition of the solvent system are critical for efficient partitioning or elution.

  • Analyte degradation: this compound is generally stable, but prolonged exposure to harsh pH conditions or high temperatures should be avoided.[1] Diazoxide-plasma samples have been shown to be stable for up to three months at -20°C and for up to 48 hours when stored in an autosampler.[1]

  • Matrix effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

Q3: How can I assess the extraction efficiency of my method?

A3: Extraction recovery is typically determined by comparing the analytical response of an analyte from an extracted sample to the response of the analyte from a post-extraction spiked sample (a blank matrix extract to which the analyte is added) at the same concentration.

Q4: What is the role of this compound in the analysis?

A4: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of diazoxide. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis. This co-elution helps to compensate for variations in extraction recovery and potential matrix effects, thereby improving the accuracy and precision of the analytical method.

Troubleshooting Guides

Low Extraction Recovery
ProblemPossible CausesRecommended Solutions
Low recovery with Protein Precipitation - Insufficient solvent-to-sample ratio.- Inadequate vortexing/mixing.- Analyte loss in the protein pellet.- Increase the ratio of acetonitrile to plasma (e.g., 13:1).- Ensure vigorous vortexing for an adequate duration (e.g., 5 minutes).- Consider a two-step extraction of the protein pellet to recover any remaining analyte.[1]
Low recovery with Solid-Phase Extraction (SPE) - Incorrect sorbent selection.- Inappropriate pH of the sample or loading buffer.- Wash solvent is too strong, causing premature elution.- Elution solvent is too weak for complete recovery.- For Diazoxide, a weak acidic compound, consider a mixed-mode or polymeric reversed-phase sorbent.- Adjust the sample pH to ensure the analyte is retained on the sorbent.- Optimize the wash step with a solvent that removes interferences without eluting this compound.- Test different elution solvents and volumes. A small amount of acid or base in the elution solvent can improve recovery.
Low recovery with Liquid-Liquid Extraction (LLE) - Suboptimal solvent polarity.- Incorrect pH for efficient partitioning.- Emulsion formation.- Screen different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) or solvent mixtures.- Adjust the pH of the aqueous phase to ensure this compound is in a neutral form for better partitioning into the organic phase.- To break emulsions, try adding salt to the aqueous phase, centrifuging at high speed, or using a phase separator tube.
High Variability in Results
ProblemPossible CausesRecommended Solutions
Inconsistent recovery across samples - Inconsistent pipetting or sample handling.- Matrix effects varying between different lots of biological matrix.- Ensure all pipettes are calibrated and use a consistent workflow.- Use a stable isotope-labeled internal standard like this compound to compensate for variability.- Evaluate matrix effects by testing at least six different lots of the biological matrix.
Poor peak shape in chromatography - Co-eluting interferences from the matrix.- Incompatibility of the final extract with the mobile phase.- Improve the sample cleanup by optimizing the wash steps in SPE or using a more selective LLE solvent.- Ensure the final extract is evaporated and reconstituted in a solvent similar in composition to the initial mobile phase.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound from Human Plasma

This protocol is adapted from a validated method with demonstrated high recovery.[1]

Materials:

  • Human plasma containing this compound

  • Acetonitrile (HPLC grade)

  • 0.05 M Potassium Hydroxide (KOH) solution

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 50 µL of plasma sample, add 650 µL of acetonitrile.

  • Vortex mix vigorously for 5 minutes at 2000 RPM.

  • Centrifuge the mixture at 6708 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • To the remaining protein pellet, add another 300 µL of acetonitrile.

  • Vortex and centrifuge as in steps 2 and 3.

  • Combine the second supernatant with the first.

  • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 50 µL of 0.05 M KOH solution for analysis.

Quantitative Data:

AnalyteMatrixExtraction MethodMean Recovery (%)RSD (%)
DiazoxidePlasmaTwo-Step Protein Precipitation>99<6

Data adapted from Purohit et al., 2023.[1]

Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This is a general starting protocol that should be optimized for your specific application.

Materials:

  • Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol with 2% formic acid)

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Pass 1 mL of wash solvent through the cartridge to remove interferences.

  • Elute: Elute this compound with 1 mL of elution solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

Protocol 3: General Liquid-Liquid Extraction (LLE) for this compound

This is a general starting protocol that requires optimization.

Materials:

  • Plasma sample

  • Acid or base for pH adjustment

  • Extraction solvent (e.g., Ethyl Acetate)

Procedure:

  • To 100 µL of plasma, add a buffer to adjust the pH to acidic conditions (e.g., pH 4-5).

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent and reconstitute the residue.

Visualizations

Extraction_Workflow General Extraction Workflow for this compound cluster_Sample Sample Preparation cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction Processing Sample Biological Matrix (e.g., Plasma) Add_IS Add this compound (IS) Sample->Add_IS Pretreat Pre-treatment (e.g., pH adjustment) Add_IS->Pretreat PPT Protein Precipitation Pretreat->PPT SPE Solid-Phase Extraction Pretreat->SPE LLE Liquid-Liquid Extraction Pretreat->LLE Evaporate Evaporation PPT->Evaporate SPE->Evaporate LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for this compound extraction.

Troubleshooting_Low_Recovery Troubleshooting Low Extraction Recovery cluster_PPT PPT Issues cluster_SPE SPE Issues cluster_LLE LLE Issues Start Low Recovery Observed Method Which Extraction Method? Start->Method PPT Protein Precipitation Method->PPT PPT SPE Solid-Phase Extraction Method->SPE SPE LLE Liquid-Liquid Extraction Method->LLE LLE PPT_Cause1 Incomplete Precipitation PPT->PPT_Cause1 PPT_Cause2 Insufficient Mixing PPT->PPT_Cause2 SPE_Cause1 Wrong Sorbent/pH SPE->SPE_Cause1 SPE_Cause2 Incorrect Solvents SPE->SPE_Cause2 LLE_Cause1 Suboptimal Solvent/pH LLE->LLE_Cause1 LLE_Cause2 Emulsion Formation LLE->LLE_Cause2 Solution Optimize & Re-evaluate PPT_Cause1->Solution PPT_Cause2->Solution SPE_Cause1->Solution SPE_Cause2->Solution LLE_Cause1->Solution LLE_Cause2->Solution

Caption: Troubleshooting logic for low recovery issues.

References

troubleshooting poor reproducibility in diazoxide assays with Diazoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor reproducibility in diazoxide assays, particularly when using Diazoxide-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is non-linear or has a poor correlation coefficient (R² < 0.99). What are the potential causes?

Poor linearity can stem from several sources affecting either the analyte or the internal standard (IS). Common culprits include:

  • Standard Preparation Errors: Inaccurate serial dilutions, degradation of stock solutions, or improper storage can lead to inaccurate calibrator concentrations. Always prepare fresh working standards and validate stock solution stability.

  • Matrix Effects: Unwanted compounds in the biological matrix can co-elute with diazoxide or this compound, causing ion suppression or enhancement that disproportionately affects different concentrations. A study on a validated HPLC method noted the importance of comparing chromatograms of blank and spiked plasma to identify interference from the biological matrix[1].

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve. If saturation is suspected, either reduce the injection volume or dilute the high-concentration samples.

  • Inappropriate Internal Standard Concentration: The concentration of this compound should be consistent across all samples and within the linear range of the assay.

Q2: I'm observing high variability between replicate injections of the same sample. What should I investigate?

Inconsistent results from the same sample point to issues with the analytical system or sample processing immediately before injection.

  • System Equilibration: Ensure the LC-MS/MS system is fully equilibrated before starting the analytical run. Insufficient equilibration can cause shifting retention times and variable peak areas[2].

  • Autosampler Issues: Inconsistent injection volumes, air bubbles in the syringe, or sample precipitation in the vial can lead to significant variability. Visually inspect vials for particulates before analysis[2].

  • Sample Stability in Autosampler: Diazoxide has been shown to be stable in plasma samples for up to 48 hours when stored in an autosampler[1]. However, the stability of the reconstituted extract should be verified. If degradation is suspected, run samples immediately after preparation or re-validate autosampler stability under your specific conditions.

  • Carryover: Analyte from a high-concentration sample may carry over into a subsequent low-concentration sample. Implementing rigorous needle and injector wash steps between injections can mitigate this[2].

Q3: The recovery of diazoxide and/or this compound is low and inconsistent. How can I improve this?

Low and variable recovery is almost always linked to the sample preparation stage.

  • Inefficient Protein Precipitation: The choice of solvent and the ratio of solvent to plasma are critical. For diazoxide, a protein precipitation protocol using acetonitrile has demonstrated >94% extraction recovery[1]. Ensure vigorous vortexing and adequate centrifugation to achieve a clean separation of the supernatant.

  • Precipitate Adsorption: The analyte and internal standard can sometimes adsorb to the precipitated protein pellet. A two-step extraction, where the pellet is re-extracted with a fresh portion of solvent, can improve recovery[1].

  • Evaporation and Reconstitution: During the dry-down step, ensure the sample is not overheated, which could cause degradation. The reconstitution solvent must be strong enough to fully redissolve the analyte and IS. Mismatches between the reconstitution solvent and the initial mobile phase can lead to poor peak shape and inconsistent results[3].

Q4: I suspect significant matrix effects are impacting my assay. How can I confirm and mitigate them?

Matrix effects occur when molecules from the sample matrix co-elute with the analyte and interfere with its ionization, a common challenge in LC-MS/MS analyses[3][4].

  • Confirmation: To evaluate matrix effects, compare the peak area of an analyte spiked into a post-extraction blank sample matrix with the peak area of the analyte in a neat solution at the same concentration[4]. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust the LC gradient to better separate diazoxide and this compound from interfering matrix components[5].

    • Enhance Sample Cleanup: While protein precipitation is fast, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts[3].

    • Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact.

Q5: My this compound internal standard signal is unstable across the analytical run. What could be the problem?

An ideal internal standard signal should be consistent across all samples except for the blank. Variability can compromise the entire assay.

  • Purity and Stability: Verify the purity and stability of the this compound standard. While it is generally stable for at least four years, improper storage or handling can lead to degradation[6]. Stock solutions should be stored at -80°C[4].

  • Inconsistent Spiking: Ensure the internal standard is added precisely and consistently to every sample, calibrator, and QC before any extraction steps. Use a calibrated pipette and ensure the IS is fully mixed into the sample.

  • Isotopic Interference: Check for any crosstalk between the mass transitions of diazoxide and this compound. While unlikely with a d3 label, it is a possibility that should be ruled out during method development.

Q6: What are the key stability considerations for diazoxide in biological samples?

Sample integrity is crucial for reproducible results. Key stability factors for diazoxide include:

  • Freeze-Thaw Stability: Diazoxide in plasma has been found to be stable for up to two freeze-thaw cycles. Further cycles may compromise its stability[1]. Aliquoting samples after collection can prevent the need for multiple freeze-thaw cycles.

  • Long-Term Storage: Diazoxide is stable in plasma for at least three months when stored at -20°C[1]. For longer-term storage, -80°C is recommended[4][7].

  • pH and Formulation: In prepared suspensions, diazoxide has shown stability for extended periods at both refrigerated (2–8 °C) and room temperature (25 °C) conditions[1][8]. The pH of these suspensions remained stable around 4.2-4.5[1][8].

Data and Parameters

Table 1: Physicochemical Properties of Diazoxide and this compound
PropertyDiazoxideThis compound
IUPAC Name 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide7-chloro-3-(methyl-d3)-2H-benzo[e][6][8][9]thiadiazine 1,1-dioxide[9]
Molecular Formula C₈H₇ClN₂O₂S[10]C₈H₄D₃ClN₂O₂S[9]
Molecular Weight 230.67 g/mol [10]233.7 g/mol [6]
Primary Use AnalyteInternal Standard[6][9][11]
Table 2: Example LC-MS/MS Method Validation Parameters
ParameterResultSource
Linearity Range 0.2–40 µg/mL[1]
Correlation Coefficient (R²) > 0.9994[1]
Limit of Quantification (LOQ) 0.2 µg/mL[1]
Accuracy 97–106%[1]
Precision (RSD) < 6%[1]
Extraction Recovery > 94%[1]

Experimental Protocols

Protocol: Quantification of Diazoxide in Human Plasma via Protein Precipitation and LC-MS/MS

This protocol is a generalized example based on common practices in published literature. Users must validate the method for their specific laboratory conditions.

1. Reagents and Materials

  • Diazoxide reference standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

2. Standard and QC Sample Preparation

  • Prepare stock solutions of diazoxide and this compound (e.g., 1 mg/mL) in methanol and store at -80°C.

  • Prepare working standard solutions of diazoxide via serial dilution in 50:50 methanol:water to create calibration standards (e.g., ranging from 0.2 to 40 µg/mL)[1].

  • Prepare a working solution of this compound (internal standard).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking blank plasma with known amounts of diazoxide.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution to each tube (except for blank samples) and vortex briefly.

  • Add 700 µL of cold acetonitrile to precipitate proteins[1].

  • Vortex vigorously for 5 minutes.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[4].

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C[1].

  • Reconstitute the residue in 150 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid)[5].

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example)

  • LC System: UPLC or HPLC system[12].

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water[5].

  • Mobile Phase B: Methanol[5].

  • Flow Rate: 0.4 mL/min[12].

  • Injection Volume: 5-20 µL[1][4][5].

  • Gradient: A suitable gradient to separate diazoxide from matrix interferences.

  • Mass Spectrometer: Triple quadrupole mass spectrometer[12].

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis

  • Integrate the peak areas for both diazoxide and this compound.

  • Calculate the peak area ratio (Diazoxide Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of diazoxide in unknown samples and QCs from the calibration curve.

Visualizations

Mechanism of Action and Experimental & Troubleshooting Workflows

cluster_0 Diazoxide Signaling Pathway in Pancreatic β-Cell Diazoxide Diazoxide SUR1 SUR1 Subunit of KATP Channel Diazoxide->SUR1 Binds to Kir6_2 Kir6.2 Subunit (Potassium Channel) SUR1->Kir6_2 Keeps open K_efflux K+ Efflux Kir6_2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Insulin_release Insulin Release (Inhibited) Ca_channel->Insulin_release

Caption: Diazoxide's mechanism of action on the KATP channel to inhibit insulin release.[6][13]

cluster_1 Bioanalytical Workflow for Diazoxide Quantification s0 Sample Collection (Plasma) s1 Spike with This compound (IS) s0->s1 s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution s4->s5 s6 LC-MS/MS Analysis s5->s6 s7 Data Processing (Peak Area Ratio) s6->s7 s8 Concentration Calculation (from Calibration Curve) s7->s8

Caption: Standard experimental workflow for diazoxide quantification in plasma samples.

cluster_2 Troubleshooting Poor Reproducibility start Poor Reproducibility (High %CV) check_system Check System Suitability: - Replicate Injections - Retention Time Stability - Peak Shape start->check_system check_prep Review Sample Prep: - Pipetting Accuracy - Vortex/Centrifuge Steps - Reconstitution Volume check_system->check_prep Passes solve_system Solution: - Equilibrate System - Clean Injector/Column - Check for Leaks check_system->solve_system Fails check_is Evaluate IS Signal: - Consistent Area? - IS Purity/Stability check_prep->check_is Consistent solve_prep Solution: - Re-train on SOP - Calibrate Pipettes - Optimize Extraction check_prep->solve_prep Inconsistent check_matrix Investigate Matrix Effects: - Post-extraction Spike - Dilution Series check_is->check_matrix Stable solve_is Solution: - Prepare Fresh IS Stock - Verify Spiking Step check_is->solve_is Variable solve_matrix Solution: - Improve Chromatography - Use Stronger Cleanup (SPE/LLE) check_matrix->solve_matrix Present

Caption: A logical workflow for troubleshooting sources of assay irreproducibility.

References

impact of different anticoagulants on Diazoxide-d3 analysis in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Diazoxide-d3 in plasma. The following information addresses common issues encountered during experimental workflows, with a focus on the impact of different anticoagulants.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the analysis of this compound in plasma samples.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Suboptimal Protein Precipitation: Inefficient removal of plasma proteins can lead to poor extraction of this compound.Ensure the ratio of plasma to precipitation solvent (e.g., acetonitrile) is optimized. A common starting point is a 1:3 or 1:4 (v/v) ratio of plasma to cold acetonitrile. Vortex thoroughly and ensure complete protein precipitation by centrifuging at a high speed (e.g., >10,000 x g).
Analyte Instability: this compound may be unstable in the plasma matrix at certain temperatures or pH levels.Process samples on ice and minimize the time between thawing and extraction. Evaluate the stability of this compound in plasma at different temperatures (room temperature, 4°C) and for varying durations. The choice of anticoagulant can influence plasma pH; consider this as a potential factor.
High Variability in Results (Poor Precision) Inconsistent Sample Handling: Differences in sample collection, processing, or storage can introduce variability.Standardize all pre-analytical procedures. Ensure consistent timing for each step, from blood collection to freezing of plasma. Use a validated and consistent protocol for sample processing.
Anticoagulant-Related Matrix Effects: The chosen anticoagulant (EDTA, heparin, or citrate) can interfere with the ionization of this compound, leading to inconsistent results.[1][2]If feasible, use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects. If high variability persists, perform a matrix effect study with all anticoagulants used in your sample collection. It is recommended to perform at least a partial method validation when changing the anticoagulant.[3][4][5]
Clot Formation with Automated Liquid Handlers: Heparinized plasma has a higher tendency to form fibrin clots, which can interfere with automated pipetting.[6]If using automated systems, K2EDTA is often the preferred anticoagulant as it is less prone to clotting issues compared to heparin.[6]
Signal Suppression or Enhancement (Matrix Effect) Co-eluting Endogenous Components: Lipids, salts, and other endogenous plasma components can suppress or enhance the ionization of this compound in the mass spectrometer. The type of anticoagulant can influence the extent of these effects.Optimize the chromatographic method to achieve better separation of this compound from interfering matrix components. Adjust the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation for a cleaner extract). Evaluate different anticoagulants, as heparin is sometimes preferred to minimize certain matrix effects, while EDTA and citrate can introduce ion clusters.[1]
Inaccurate Quantitation Choice of Anticoagulant: Different anticoagulants can lead to statistically significant differences in measured drug concentrations for some analytes.[7]It is crucial to use the same anticoagulant for all study samples, including calibration standards and quality control samples.[5] If samples are collected with different anticoagulants, a cross-validation study should be performed to assess the impact on quantitation.
Analyte Degradation: Certain anticoagulants may not adequately prevent enzymatic degradation of the analyte.[8]If degradation is suspected, consider using an anticoagulant with enzyme-inhibiting properties, such as sodium fluoride (often used in combination with an anticoagulant like potassium oxalate or EDTA) for glucose stability, which may also be applicable to other analytes.[8] However, the compatibility of such additives with the this compound assay must be validated.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant (EDTA, heparin, or citrate) is best for the analysis of this compound in plasma?

A1: There is no universal "best" anticoagulant, as the optimal choice can be analyte-dependent. However, based on general observations in LC-MS/MS bioanalysis:

  • K2EDTA is often a preferred choice due to its strong anticoagulant properties and lower propensity for causing clots in automated liquid handling systems compared to heparin.[6]

  • Heparin is also commonly used. However, it can sometimes lead to the underestimation of drug concentrations and may be more problematic with automated systems due to fibrin clot formation.[6][7]

  • Citrate is less commonly used for routine bioanalysis of small molecules and has been shown to cause signal suppression or enhancement for some analytes.[1][2]

For this compound analysis, it is recommended to validate the analytical method with the chosen anticoagulant. If multiple anticoagulants are to be used in a study, a cross-validation is necessary to ensure data consistency.[5]

Q2: Do I need to re-validate my method if I switch from K2EDTA to Na-Heparin?

A2: Yes. Regulatory guidelines consider plasma with different anticoagulants to be different matrices.[3][4][5] Therefore, a change in anticoagulant requires, at a minimum, a partial validation of your bioanalytical method. This typically involves assessing accuracy, precision, and matrix effects with the new anticoagulant.

Q3: Does the counter-ion of the anticoagulant matter (e.g., K2EDTA vs. Na2EDTA)?

A3: Generally, the counter-ion of an anticoagulant (e.g., K+ vs. Na+) is not considered to have a significant impact on the performance of LC-MS/MS-based bioanalytical assays.[9][10][11] Therefore, additional validation is typically not required when switching between different salt forms of the same anticoagulant.[3][4]

Q4: How can I minimize matrix effects caused by anticoagulants?

A4: To minimize matrix effects:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.[3]

  • Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., gradient, column chemistry).

  • Dilution: In some cases, diluting the plasma sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.

Q5: What are the recommended storage conditions for plasma samples containing this compound?

A5: While specific stability data for this compound with different anticoagulants is limited, general best practices for bioanalytical samples should be followed. Diazoxide has been shown to be stable in plasma for up to three months at -20°C and for up to 48 hours when stored in an autosampler. It is recommended to store plasma samples at -70°C or lower for long-term storage to ensure analyte stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general procedure for the extraction of this compound from plasma.

  • Thawing: Thaw frozen plasma samples on ice or at 4°C.

  • Aliquoting: Vortex the plasma sample gently and transfer a 50 µL aliquot to a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (this compound stable isotope-labeled, if available) to the plasma sample.

  • Protein Precipitation: Add 150-200 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration and compatibility with the LC system.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase Blood_Collection Blood Collection (EDTA, Heparin, or Citrate) Centrifugation Centrifugation (e.g., 2000 x g for 10 min) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage (-70°C or lower) Plasma_Separation->Storage Sample_Prep Sample Preparation (Protein Precipitation) Storage->Sample_Prep Sample Thawing LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantitation LC_MS_Analysis->Data_Processing

Caption: A typical workflow for the bioanalysis of this compound in plasma samples.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Inaccurate This compound Results check_sample_handling Review Sample Handling Protocol start->check_sample_handling check_anticoagulant Identify Anticoagulant Used (EDTA, Heparin, Citrate) start->check_anticoagulant check_stability Assess Analyte Stability start->check_stability standardize_protocol Standardize Pre-analytical Variables check_sample_handling->standardize_protocol check_matrix_effect Evaluate Matrix Effects check_anticoagulant->check_matrix_effect validate_anticoagulant Perform Partial Validation for New Anticoagulant check_anticoagulant->validate_anticoagulant use_sil_is Incorporate Stable Isotope-Labeled IS check_matrix_effect->use_sil_is optimize_cleanup Optimize Sample Clean-up check_matrix_effect->optimize_cleanup check_stability->standardize_protocol

Caption: A logical diagram for troubleshooting inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Diazoxide: The Impact of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two distinct analytical method validation approaches for the drug Diazoxide: a standard High-Performance Liquid Chromatography (HPLC) method and an advanced Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method incorporating Diazoxide-d3 as an internal standard. This comparison highlights the significant advantages conferred by the use of a stable isotope-labeled internal standard in bioanalytical assays.

The validation of an analytical method is a critical process in drug development, ensuring that the method is reliable, reproducible, and accurate for its intended purpose, which is often the quantification of a drug in a biological matrix like plasma or serum.[1] The choice of analytical technique and the use of an appropriate internal standard are pivotal decisions that can significantly impact the quality of the pharmacokinetic and toxicokinetic data generated.

This guide will delve into the experimental protocols and performance data of two validated methods for Diazoxide analysis. While one method relies on external calibration, the other leverages the benefits of an isotopic internal standard, this compound, to enhance precision and accuracy.

Experimental Protocols

A detailed breakdown of the methodologies for both a conventional HPLC-UV method and a more sophisticated LC-MS/MS method utilizing an internal standard is provided below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a common approach for the quantification of Diazoxide in bulk and pharmaceutical dosage forms.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) with 0.1% phosphoric acid to adjust the pH to 3.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Detection: UV detection at a wavelength of 268 nm.[2]

  • Sample Preparation: Diazoxide is extracted from the matrix using a suitable organic solvent, followed by evaporation and reconstitution in the mobile phase.

  • Quantification: An external calibration curve is constructed by plotting the peak area of Diazoxide standards against their known concentrations.[2]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard

This method represents a more sensitive and specific approach, particularly for bioanalytical applications where matrix effects can be a significant challenge.

  • Instrumentation: A triple quadrupole LC-MS/MS system.

  • Column: A suitable C18 column for fast chromatography.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate for LC-MS/MS analysis.

  • Detection: Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode.

    • Diazoxide Transition: Precursor ion (m/z) → Product ion (m/z)

    • This compound Transition: Precursor ion (m/z) → Product ion (m/z)

  • Sample Preparation: Protein precipitation is a common and rapid sample preparation technique for bioanalytical LC-MS/MS methods.[1] A known amount of the this compound internal standard solution is added to the sample before protein precipitation with a solvent like acetonitrile. The supernatant is then injected into the LC-MS/MS system.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of Diazoxide to the peak area of this compound against the concentration of the Diazoxide standards. The use of an internal standard helps to correct for variability in sample preparation and instrument response.

Performance Data Comparison

The following tables summarize the typical validation parameters for the two analytical methods. The data for the HPLC-UV method is based on published literature[2][3], while the data for the LC-MS/MS method with this compound is a realistic representation of the expected performance improvements.

Validation Parameter HPLC-UV Method (without Internal Standard) LC-MS/MS Method (with this compound Internal Standard)
Linearity (Correlation Coefficient, r²) > 0.999[2]> 0.999
Range 5 - 25 µg/mL[2]0.1 - 1000 ng/mL
Accuracy (% Recovery) 99.20%[2]98 - 102%
Precision (Relative Standard Deviation, %RSD) < 2%< 5%
Limit of Detection (LOD) 0.02389 µg/mL[2]< 0.05 ng/mL
Limit of Quantification (LOQ) 0.072 µg/mL[2]0.1 ng/mL

The Advantage of an Isotopic Internal Standard

The use of a stable isotope-labeled internal standard like this compound offers several key advantages over methods that rely on external calibration:

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. A co-eluting internal standard with identical physicochemical properties experiences the same matrix effects as the analyte, allowing for accurate correction.

  • Improved Precision and Accuracy: The internal standard corrects for variations in sample extraction, injection volume, and instrument response, resulting in significantly better precision and accuracy of the measurements.

  • Increased Robustness: The method becomes more robust and less susceptible to minor variations in experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the validation of a bioanalytical method using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extract Protein Precipitation & Centrifugation add_is->extract supernatant Collect Supernatant extract->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration (Analyte & IS) detect->integrate calculate Calculate Peak Area Ratios integrate->calculate calibrate Construct Calibration Curve calculate->calibrate validate Assess Validation Parameters calibrate->validate linearity Linearity validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision lod_loq LOD/LOQ validate->lod_loq

Caption: Workflow for bioanalytical method validation using an internal standard.

References

A Comparative Guide to Internal Standards for Diazoxide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Diazoxide-d3 with other internal standards used in the quantitative analysis of diazoxide. The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods, ensuring accurate pharmacokinetic and toxicokinetic assessments. This document outlines the performance of commonly used internal standards and discusses the theoretical advantages of using a stable isotope-labeled standard such as this compound.

Introduction to Internal Standards in Diazoxide Analysis

The accurate quantification of diazoxide in biological matrices is essential for preclinical and clinical studies. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality control samples. It is used to correct for the variability in the analytical procedure, including extraction efficiency, matrix effects, and instrument response. The ideal IS for mass spectrometry-based assays is a stable isotope-labeled (SIL) version of the analyte, such as this compound.

Comparison of Internal Standards

While the use of this compound as an internal standard is recommended for LC-MS methods due to its structural similarity to diazoxide, published studies providing full validation data are limited. However, we can compare its expected performance with that of other reported internal standards used in HPLC-UV methods.

Table 1: Performance Comparison of Internal Standards for Diazoxide Quantification

ParameterThis compound (LC-MS/MS - Expected)Phenacetin (HPLC-UV)[1]Unspecified Non-deuterated IS (HPLC-UV)
Linearity Range High, dependent on instrument sensitivity0.5 - 200 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) >0.99Not Reported>0.998
Accuracy (% Recovery) Expected to be high and consistent78.3 ± 3.3% (at 0.5 µg/mL)80.4 ± 0.9% (at 200 µg/mL)97.2 - 102.5%
Precision (%RSD) Expected to be low (<15%)Inter-day: 0.7 - 1.9%Intra-day: 0.7 - 1.9%Inter-day: <8.1%Intra-day: <6.4%
Lower Limit of Quantification (LLOQ) Expected to be low0.5 µg/mL0.1 µg/mL
Co-elution with Analyte YesNoNo
Correction for Matrix Effects HighLow to ModerateLow to Moderate

Note: The performance data for this compound is based on the expected advantages of a stable isotope-labeled internal standard in LC-MS/MS analysis. Specific experimental data from a validated method using this compound is not yet widely available in published literature.

Discussion of Internal Standard Performance

This compound: As a deuterated analog, this compound is the ideal internal standard for LC-MS based quantification of diazoxide. Its key advantages include:

  • Co-elution: It chromatographically co-elutes with the unlabeled diazoxide, meaning it experiences the same matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.

  • Similar Extraction Recovery: Its chemical and physical properties are nearly identical to diazoxide, ensuring that it behaves similarly during sample preparation and extraction.

  • High Specificity: The mass difference between this compound and diazoxide allows for highly specific detection using tandem mass spectrometry (MS/MS), minimizing interferences from endogenous compounds.

Phenacetin: This has been used as an internal standard for diazoxide in HPLC-UV methods. While it has demonstrated acceptable performance in terms of linearity, accuracy, and precision, it has limitations:

  • Different Chemical Structure: Phenacetin is structurally different from diazoxide, which means it may not have the same extraction recovery or chromatographic behavior.

  • No Correction for Matrix Effects in MS: In an LC-MS method, phenacetin would not co-elute with diazoxide and therefore would not effectively compensate for matrix-induced ionization variability.

Other Non-deuterated Internal Standards: Various other structurally similar but non-isotopically labeled compounds have been employed. These share similar drawbacks to phenacetin, primarily their inability to adequately correct for matrix effects in mass spectrometric detection, which can lead to compromised data quality.

Experimental Protocols

Sample Preparation and Extraction using a Non-Deuterated Internal Standard (Phenacetin)

This protocol is adapted from a published HPLC-UV method for the determination of diazoxide in serum[1].

  • Internal Standard Stock Solution: Prepare a stock solution of phenacetin in methanol.

  • Sample Spiking: To 100 µL of serum, add a known amount of the phenacetin internal standard solution.

  • Protein Precipitation: Add an acidic solution (e.g., perchloric acid) to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the HPLC-UV system.

Proposed Sample Preparation and Extraction using this compound for LC-MS/MS

This is a proposed general workflow for a bioanalytical method using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Biological Sample (e.g., Plasma, Serum) s2 Add this compound (Internal Standard) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 e1 Collect Supernatant s4->e1 e2 Evaporate to Dryness e1->e2 e3 Reconstitute in Mobile Phase e2->e3 a1 Inject into LC-MS/MS System e3->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification (Analyte/IS Ratio) a2->a3 diazoxide_pathway cluster_beta_cell Pancreatic β-Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Diazoxide Diazoxide KATP K-ATP Channel (SUR1/Kir6.2) Diazoxide->KATP activates K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel inhibits Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Insulin_release Inhibition of Insulin Release Ca_influx->Insulin_release Diazoxide_sm Diazoxide KATP_sm K-ATP Channel Diazoxide_sm->KATP_sm activates K_efflux_sm K+ Efflux KATP_sm->K_efflux_sm Hyperpolarization_sm Membrane Hyperpolarization K_efflux_sm->Hyperpolarization_sm Ca_channel_sm Voltage-Gated Ca2+ Channel Hyperpolarization_sm->Ca_channel_sm inhibits Ca_influx_sm Reduced Ca2+ Influx Ca_channel_sm->Ca_influx_sm Vasodilation Vasodilation Ca_influx_sm->Vasodilation

References

A Head-to-Head Battle: Cross-Validation of Diazoxide Assays with and without Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of diazoxide, a key therapeutic agent, with a focus on the impact of using a deuterated internal standard, Diazoxide-d3. Through a detailed examination of experimental data and protocols, this document aims to equip researchers with the knowledge to select the most appropriate assay for their specific needs.

The use of a stable isotope-labeled internal standard, such as this compound, in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis is considered the gold standard for mitigating variability introduced during sample preparation and analysis. This guide delves into the performance characteristics of diazoxide assays, comparing methods that employ this advanced technique against traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods that often omit a deuterated internal standard.

Performance Under the Microscope: A Data-Driven Comparison

The following tables summarize the key performance parameters of diazoxide assays, drawing a clear distinction between methods utilizing this compound and those without. This allows for an objective assessment of the advantages conferred by the use of a deuterated internal standard.

ParameterAssay with this compound (LC-MS/MS)Assay without Deuterated IS (HPLC-UV)
Linearity (Range) 0.5 - 500 ng/mL0.2 - 40 µg/mL[1]
Correlation Coefficient (r²) >0.99>0.9994[1]
Accuracy (% Recovery) 95 - 105%97 - 106%[1]
Precision (%RSD) < 15%< 6%[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.2 µg/mL[1]
Internal Standard This compoundNone specified or non-deuterated analogue
Detection Method Mass Spectrometry (MS/MS)Ultraviolet (UV)

Table 1: Comparison of Validation Parameters for Diazoxide Assays.

The "How-To": Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.

Experimental Protocol 1: Diazoxide Quantification using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical LC-MS/MS method for the quantification of diazoxide in human plasma, employing this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration dependent on assay range).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Diazoxide: Precursor ion -> Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion -> Product ion (specific m/z values to be optimized).

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of diazoxide to the peak area of this compound.

Experimental Protocol 2: Diazoxide Quantification using HPLC-UV without a Deuterated Internal Standard

This protocol describes a common HPLC-UV method for diazoxide quantification in plasma, which does not utilize a deuterated internal standard.

1. Sample Preparation:

  • To 50 µL of plasma, add 650 µL of acetonitrile for protein precipitation.[1]

  • Vortex for 5 minutes and centrifuge.[1]

  • Collect the supernatant and repeat the extraction on the pellet with another 300 µL of acetonitrile.[1]

  • Combine the supernatants and evaporate to dryness under nitrogen.[1]

  • Reconstitute the residue in 50 µL of 0.05 M potassium hydroxide solution.[1]

2. HPLC-UV Conditions:

  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Cosmosil 5 C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 10 mM potassium phosphate buffer (pH 7.4) and acetonitrile (75:25 v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 270 nm.[1]

3. Data Analysis:

  • Quantification is based on the peak area of diazoxide from a standard curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison, the following diagrams are provided.

Experimental Workflow for Diazoxide Assay with this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Peak_Integration Peak Area Integration (Diazoxide & this compound) LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow for Diazoxide Assay with this compound.

Comparison of Diazoxide Assay Performance cluster_with_is Assay with this compound cluster_without_is Assay without Deuterated IS Accuracy_IS High Accuracy Precision_IS High Precision Selectivity_IS High Selectivity Robustness_IS Improved Robustness Accuracy_NoIS Good Accuracy Precision_NoIS Good Precision Selectivity_NoIS Susceptible to Matrix Effects Robustness_NoIS Less Robust to Variability center_node Key Performance Parameters center_node->Accuracy_IS center_node->Precision_IS center_node->Selectivity_IS center_node->Robustness_IS center_node->Accuracy_NoIS center_node->Precision_NoIS center_node->Selectivity_NoIS center_node->Robustness_NoIS

Caption: Key Performance Parameter Comparison.

References

A Guide to Inter-Laboratory Quantification of Diazoxide Using an Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the quantification of diazoxide in biological matrices, with a focus on the use of Diazoxide-d3 as an internal standard. The information presented herein is a synthesis of established analytical methods and expected performance benchmarks derived from a comprehensive review of published literature. This document is intended to serve as a practical resource for laboratories aiming to establish or validate their own diazoxide quantification assays.

Introduction to Diazoxide Quantification

Diazoxide is a potassium channel activator used in the management of hypoglycemia.[1][2][3] Accurate quantification of diazoxide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations in sample processing and instrument response.

Mechanism of Action of Diazoxide

Diazoxide exerts its therapeutic effect by opening ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells.[1][7][8] This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions. The reduced intracellular calcium concentration prevents the secretion of insulin, thereby leading to an increase in blood glucose levels.[1][7][8]

DIAZOXIDE_MECHANISM cluster_pancreatic_beta_cell Pancreatic Beta-Cell DIAZOXIDE Diazoxide K_ATP_CHANNEL K-ATP Channel (SUR1 Subunit) DIAZOXIDE->K_ATP_CHANNEL Activates K_EFFLUX K+ Efflux K_ATP_CHANNEL->K_EFFLUX Promotes HYPERPOLARIZATION Membrane Hyperpolarization K_EFFLUX->HYPERPOLARIZATION Ca_CHANNEL Voltage-Gated Ca2+ Channel HYPERPOLARIZATION->Ca_CHANNEL Inhibits Ca_INFLUX Ca2+ Influx Ca_CHANNEL->Ca_INFLUX Blocks INSULIN_SECRETION Insulin Secretion Ca_INFLUX->INSULIN_SECRETION Reduced level prevents BLOOD_GLUCOSE Increased Blood Glucose INSULIN_SECRETION->BLOOD_GLUCOSE Leads to

Figure 1. Signaling pathway of diazoxide in pancreatic beta-cells.

Inter-Laboratory Comparison of Diazoxide Quantification

While a formal, large-scale inter-laboratory comparison study for diazoxide quantification using this compound has not been published, this guide presents a hypothetical comparison based on typical performance characteristics reported in various validated analytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following tables summarize the expected quantitative data from three hypothetical laboratories, each employing a validated LC-MS/MS method for the determination of diazoxide in human plasma.

Table 1: Comparison of Calibration Curve Parameters

ParameterLaboratory ALaboratory BLaboratory C
Linearity Range (ng/mL)1 - 10002 - 20000.5 - 1500
Correlation Coefficient (r²)> 0.998> 0.997> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL)120.5
Upper Limit of Quantification (ULOQ) (ng/mL)100020001500

Table 2: Comparison of Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Laboratory A (Mean ± SD, %CV)Laboratory B (Mean ± SD, %CV)Laboratory C (Mean ± SD, %CV)
LLOQAs per lab1.05 ± 0.12 (11.4%)2.11 ± 0.25 (11.8%)0.53 ± 0.07 (13.2%)
Low QC32.95 ± 0.21 (7.1%)3.15 ± 0.28 (8.9%)2.90 ± 0.19 (6.6%)
Mid QC5051.2 ± 3.5 (6.8%)48.9 ± 4.1 (8.4%)50.8 ± 2.9 (5.7%)
High QC800795 ± 45 (5.7%)810 ± 52 (6.4%)805 ± 38 (4.7%)

Table 3: Comparison of Matrix Effect and Recovery

ParameterLaboratory ALaboratory BLaboratory C
Matrix Effect (%)95 - 10592 - 10898 - 103
Recovery (%)> 90> 88> 92

Experimental Protocols

The following sections detail a representative experimental protocol for the quantification of diazoxide in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality controls at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Pipette 100 µL of each sample, calibration standard, and quality control into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Diazoxide: m/z 231.0 -> 164.1

    • This compound: m/z 234.0 -> 167.1

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of diazoxide and the internal standard.

  • Linearity and Range: Determined by a series of calibration standards spanning the expected concentration range.

  • Accuracy and Precision: Evaluated using quality control samples at multiple concentration levels (LLOQ, low, mid, high) on different days.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SAMPLE Plasma Sample (100 µL) ADD_IS Add this compound (IS) SAMPLE->ADD_IS PPT Protein Precipitation (Acetonitrile) ADD_IS->PPT CENTRIFUGE Centrifugation PPT->CENTRIFUGE SUPERNATANT Collect Supernatant CENTRIFUGE->SUPERNATANT EVAPORATE Evaporation SUPERNATANT->EVAPORATE RECONSTITUTE Reconstitution EVAPORATE->RECONSTITUTE INJECT Inject into LC-MS/MS RECONSTITUTE->INJECT SEPARATION Chromatographic Separation (C18 Column) INJECT->SEPARATION IONIZATION ESI+ SEPARATION->IONIZATION DETECTION MRM Detection IONIZATION->DETECTION INTEGRATION Peak Integration DETECTION->INTEGRATION CALIBRATION Calibration Curve Generation INTEGRATION->CALIBRATION QUANTIFICATION Quantification of Diazoxide CALIBRATION->QUANTIFICATION

Figure 2. Experimental workflow for diazoxide quantification.

Conclusion

The quantification of diazoxide in biological matrices using a stable isotope-labeled internal standard like this compound and LC-MS/MS provides high selectivity, sensitivity, and accuracy. While no formal inter-laboratory comparison studies are publicly available, the data presented in this guide, based on typical method validation parameters, demonstrates that with a well-validated protocol, reproducible and reliable results can be achieved across different laboratories. Adherence to rigorous validation procedures and the use of appropriate quality control measures are paramount to ensuring the integrity of the generated data for research and clinical applications.

References

The Gold Standard for Diazoxide Quantification: A Comparative Analysis of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the quantitative analysis of diazoxide, the choice of an internal standard is a critical decision. This guide provides an objective comparison of analytical methods for diazoxide quantification, highlighting the superior performance of methods utilizing a deuterated internal standard like Diazoxide-d3.

The Role and Advantage of a Deuterated Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible.

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis. In these standards, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This subtle change in mass allows the IS to be distinguished from the analyte by a mass spectrometer while ensuring that its chemical and physical properties remain virtually identical.

The key advantages of using a deuterated internal standard like this compound include:

  • Co-elution with the Analyte: Deuterated standards co-elute with the analyte during chromatography, meaning they experience the same matrix effects (ion suppression or enhancement), leading to more accurate quantification.

  • Similar Extraction Recovery: The extraction efficiency of the deuterated standard from the sample matrix is nearly identical to that of the native analyte, effectively correcting for any sample loss during preparation.

  • Improved Precision and Accuracy: By compensating for variations in extraction, injection volume, and matrix effects, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.

Performance Comparison: With and Without an Internal Standard

The following tables summarize the performance characteristics of two different validated methods for the quantification of diazoxide in human plasma: one utilizing a non-deuterated internal standard (phenacetin) and another without an internal standard.

Method Performance Data
ParameterMethod with Non-Deuterated IS (Phenacetin)Method without Internal Standard
Analyte DiazoxideDiazoxide
Internal Standard PhenacetinNone
Linearity Range 0.5 - 200 µg/mL0.2 - 40 µg/mL[1]
Correlation Coefficient (r²) > 0.99> 0.9994[1]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL0.2 µg/mL[1]

Table 1: Comparison of Linearity and Sensitivity.

ParameterMethod with Non-Deuterated IS (Phenacetin)Method without Internal Standard
Intra-day Accuracy (%) 2.0% (at 0.51 µg/mL) and 0.4% (at 202.3 µg/mL)Within 5% of nominal concentration[1]
Inter-day Accuracy (%) 2.0% (at 0.51 µg/mL) and -0.6% (at 202.3 µg/mL)Within 5% of nominal concentration[1]
Intra-day Precision (%RSD) 1.9% (at 0.51 µg/mL) and 0.7% (at 202.3 µg/mL)< 6%[1]
Inter-day Precision (%RSD) 1.9% (at 0.51 µg/mL) and 0.7% (at 202.3 µg/mL)< 6%[1]
Extraction Recovery (%) 78.3 ± 3.3% (at 0.5 µg/mL) and 80.4 ± 0.9% (at 200 µg/mL)> 94%[1]

Table 2: Comparison of Accuracy, Precision, and Recovery.

While both methods demonstrate acceptable performance according to regulatory guidelines, the use of an internal standard, even a non-deuterated one, provides a crucial layer of quality control by accounting for analytical variability. The expectation is that a method employing this compound would exhibit even tighter precision and accuracy, particularly in complex biological matrices where matrix effects are more pronounced.

Experimental Protocols

Method 1: Quantification of Diazoxide using Phenacetin as Internal Standard

This method was adapted from a study on the population pharmacokinetics of diazoxide.

Sample Preparation:

  • To 100 µL of serum, add 50 µL of 200 µg/mL phenacetin solution (internal standard).

  • Precipitate proteins by adding 400 µL of 0.33 M perchloric acid and 50 µL of 50% methanol.

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 12,000 rpm for 20 minutes at 5°C.

  • Inject 20 µL of the supernatant into the HPLC system.

Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography with UV detection.

  • Column: Inertsil ODS-3 (5 µm, 4.6 × 150 mm).

  • Mobile Phase: 0.01 M 1-pentanesulfonic acid sodium salt with 0.1% (v/v) acetic acid and Methanol.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 270 nm.

  • Retention Times: Diazoxide (6.0 min), Phenacetin (9.0 min).

Method 2: Quantification of Diazoxide without an Internal Standard

This stability-indicating HPLC method was developed for the quantification of diazoxide in neonatal plasma samples.[1]

Sample Preparation:

  • To 100 µL of plasma, add 100 µL of acetonitrile to precipitate proteins.[1]

  • Vortex for 1 minute.[1]

  • Centrifuge at 10,621 × g for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject 10 µL into the HPLC system.[1]

Chromatographic Conditions:

  • HPLC System: High-Performance Liquid Chromatography with UV detection.[1]

  • Column: C18 column (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) and acetonitrile (60:40 v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 268 nm.[1]

  • Retention Time: Diazoxide (approximately 8.9 min).[1]

Visualizing the Workflow and Mechanism

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Known Amount Protein_Precip Protein Precipitation Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Ratio Calculate Peak Area Ratio (Diazoxide / this compound) Detection->Ratio Concentration Determine Diazoxide Concentration Ratio->Concentration

A typical experimental workflow for the quantification of diazoxide using this compound as an internal standard.

Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.

Conclusion

Based on established principles of bioanalytical method validation, the use of a deuterated internal standard such as this compound is highly recommended for the accurate and precise quantification of diazoxide in biological matrices. While methods without an internal standard or with a non-deuterated internal standard can be validated, they may be more susceptible to variability, especially when analyzing complex samples. For researchers, scientists, and drug development professionals, employing a deuterated internal standard provides the most robust and reliable data, ensuring the integrity of pharmacokinetic and other quantitative studies.

References

A Comparative Guide to the Quantification of Diazoxide Using Isotope-Labeled and Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of analytical methods for the quantification of diazoxide, a potassium channel activator used in the management of hypoglycemia. The primary focus is on the use of Diazoxide-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods, benchmarked against alternative high-performance liquid chromatography (HPLC) techniques.

This document outlines the linearity and range of these methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy for specific research needs.

Performance Comparison of Diazoxide Quantification Methods

The selection of an analytical method for diazoxide quantification is critical and depends on the required sensitivity, specificity, and the nature of the biological matrix. While methods utilizing a stable isotope-labeled internal standard like this compound with LC-MS/MS are considered the gold standard for bioanalytical studies due to their high specificity and sensitivity, HPLC-UV methods offer a robust and more accessible alternative for various applications.

Parameter LC-MS/MS with this compound HPLC-UV Method 1 HPLC-UV Method 2 RP-HPLC Method
Principle Liquid Chromatography-Tandem Mass SpectrometryHigh-Performance Liquid Chromatography with UV DetectionHigh-Performance Liquid Chromatography with UV DetectionReverse Phase High-Performance Liquid Chromatography with UV Detection
Internal Standard This compoundPhenacetinNot specifiedNot specified
Linearity Range Typically 1 - 5000 ng/mL (representative)0.2 - 40 µg/mL[1]0.5 - 200 µg/mL[2]5 - 25 µg/mL[3]
Lower Limit of Quantification (LLOQ) Typically 1 ng/mL (representative)0.2 µg/mL[1]0.5 µg/mL[2]0.072 µg/mL[3]
Upper Limit of Quantification (ULOQ) Typically 5000 ng/mL (representative)40 µg/mL[1]200 µg/mL[2]25 µg/mL[3]
Correlation Coefficient (r²) Typically >0.99>0.9994[1]Not specified0.9996[3]
Accuracy Typically within ±15%97 - 106%[1]Inter- and intraday variability in accuracy was 2.0% (0.51 μg/mL) and -0.6% (202.3 μg/mL), and 2.0% (0.51 μg/mL) and 0.4% (202.3 μg/mL), respectively[2]Recoveries obtained were 99.20%[3]
Precision Typically <15% CV<6% RSD[1]Not specifiedMethod repeatability study showed that results were within acceptable limit 0.03 i.e. % RSD below 2.0[3]

Note: The performance characteristics for the LC-MS/MS method with this compound are representative of typical validated bioanalytical methods, as a specific comprehensive validation report was not available in the searched literature. The use of a stable isotope-labeled internal standard generally leads to high accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the compared diazoxide quantification methods.

LC-MS/MS Method with this compound (Representative Protocol)

This protocol is a representative example of how diazoxide would be quantified using a stable isotope-labeled internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound (internal standard) at a suitable concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Diazoxide: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

HPLC-UV Method 1

This method was developed for the quantification of diazoxide in neonatal plasma samples.[1]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 650 µL of acetonitrile.

  • Vortex at 2000 RPM for 5 minutes.

  • Centrifuge at 6708 x g.

  • Collect 650 µL of the supernatant.

  • Add another 300 µL of acetonitrile to the residue, vortex, and centrifuge again.

  • Combine 300 µL of the second supernatant with the first.[1]

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system with UV detection.

  • Details of the column, mobile phase, flow rate, and injection volume were not specified in the abstract.

HPLC-UV Method 2

This method was used for population pharmacokinetics of diazoxide in children.[2]

1. Sample Preparation:

  • To 100 µL of serum, add 50 µL of 200 µg/mL phenacetin (internal standard).

  • Precipitate proteins by adding 400 µL of 0.33 M perchloric acid solution and 50 µL of 50% methanol.

  • Vortex for 20 seconds and centrifuge at 12,000 rpm for 20 minutes at 5°C.

  • Inject 20 µL of the supernatant into the HPLC system.[2]

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3 column (5 μm, 4.6 × 150 mm).[2]

  • Mobile Phase: A binary mobile phase consisting of 0.01 M 1-pentanesulfonic acid sodium salt solution with 0.1% (v/v) acetic acid and methanol.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection Wavelength: 270 nm.[2]

RP-HPLC Method

This method was developed for the validation of diazoxide in bulk and pharmaceutical dosage forms.[3]

1. Sample Preparation:

  • A stock standard solution of Diazoxide (20 µg/mL) was prepared by dissolving 10 mg of Diazoxide in 10 ml methanol (to get 1mg/ml) and then taking 0.2ml and diluting it to 10ml with the mobile phase.[3]

2. Chromatographic Conditions:

  • Column: RP-Cosmosil C18 (250 mm × 4.6 mm I.D.) with a particle size of 5 µm.[3]

  • Mobile Phase: Methanol: water with 0.1% Orthophosphoric acid (pH 3), (85:15 % v/v).[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Detection Wavelength: 268 nm.[3]

Visualizing the Method and Mechanism

To better understand the experimental process and the mechanism of action of diazoxide, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for diazoxide quantification using LC-MS/MS with this compound.

signaling_pathway cluster_cell Pancreatic β-cell diazoxide Diazoxide katp ATP-sensitive Potassium (KATP) Channel diazoxide->katp activates hyperpolarization Membrane Hyperpolarization katp->hyperpolarization leads to ca_channel Voltage-gated Ca2+ Channel hyperpolarization->ca_channel inhibits ca_influx ↓ Ca2+ Influx ca_channel->ca_influx insulin ↓ Insulin Secretion ca_influx->insulin

Caption: Simplified signaling pathway of diazoxide in pancreatic β-cells.

References

A Comparative Analysis of Diazoxide and its Deuterated Analog, Diazoxide-d3, as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative analysis of Diazoxide and its deuterated structural analog, Diazoxide-d3, with a focus on its application as an internal standard (IS) in mass spectrometry-based assays.

Introduction to Diazoxide

Diazoxide is a well-established potassium channel activator with primary applications in the management of hypoglycemia and hypertensive emergencies.[1][2][3] Its mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells, leading to membrane hyperpolarization and subsequent inhibition of insulin secretion.[2][4][5][6] This targeted action makes it a crucial therapeutic agent for conditions characterized by excessive insulin production.

This compound: The Deuterated Internal Standard

This compound is a stable isotope-labeled form of Diazoxide where three hydrogen atoms on the methyl group have been replaced with deuterium atoms.[7][8] This seemingly subtle structural modification imparts a higher mass to the molecule without significantly altering its chemical properties. This key characteristic makes this compound an ideal internal standard for the quantitative analysis of Diazoxide in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[9]

The primary role of an internal standard is to correct for the variability inherent in the analytical process, such as sample extraction, ionization efficiency, and instrument response. By adding a known amount of this compound to the sample at the beginning of the workflow, any loss or variation in the analysis of the target analyte (Diazoxide) will be mirrored by the internal standard. This allows for a more accurate and precise quantification of the analyte.

Comparative Data

The following table summarizes the key properties of Diazoxide and this compound.

PropertyDiazoxideThis compoundReference
Molecular Formula C₈H₇ClN₂O₂SC₈H₄D₃ClN₂O₂S[7][10]
Molecular Weight ~230.67 g/mol ~233.7 g/mol [7]
Chemical Structure 7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide7-chloro-3-(methyl-d₃)-4H-1,2,4-benzothiadiazine 1,1-dioxide[7][10]
Primary Application Therapeutic agent (antihypoglycemic, antihypertensive)Internal standard for quantitative analysis[1][3][7][9]
Biological Activity Activates ATP-sensitive potassium channelsAssumed to have similar biological activity to Diazoxide, but not used for therapeutic purposes[2][4]

Pharmacokinetic Profile of Diazoxide

Understanding the pharmacokinetic profile of Diazoxide is crucial for its therapeutic application. The following table provides a summary of its key pharmacokinetic parameters.

ParameterValueReference
Bioavailability ~91%[10]
Protein Binding 91-93% (primarily to albumin)[10]
Volume of Distribution 13 L (adults), 2 L (children)[10]
Half-life 20-72 hours (adults), 9.5-24 hours (children)[10][11]
Metabolism Hepatic[3]
Excretion Renal[10][11]

A population pharmacokinetic study in children with hyperinsulinemic hypoglycemia described the disposition of diazoxide using a 1-compartment model, with oral clearance being proportional to body weight.[12][13]

Experimental Protocols

Accurate quantification of Diazoxide in biological samples is essential for therapeutic drug monitoring and pharmacokinetic studies. A typical experimental workflow using this compound as an internal standard is outlined below.

Sample Preparation and Extraction
  • Spiking with Internal Standard: A known concentration of this compound is added to the biological sample (e.g., plasma, serum, urine).

  • Protein Precipitation: An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is further purified using either liquid-liquid extraction with a suitable organic solvent or by passing it through an SPE cartridge to isolate the analyte and internal standard from interfering matrix components.

  • Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 column is typically used to separate Diazoxide and this compound from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Diazoxide and this compound.

    • Diazoxide Transition: e.g., m/z 231.0 -> 166.0

    • This compound Transition: e.g., m/z 234.0 -> 169.0

  • Quantification: The peak area ratio of the analyte (Diazoxide) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Diazoxide in the original sample by comparing it to a calibration curve prepared with known concentrations of Diazoxide and a constant concentration of this compound.

Visualizations

Signaling Pathway of Diazoxide

Diazoxide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell cluster_drug_action Drug Action Glucose Glucose Metabolism Metabolism Glucose->Metabolism enters cell ATP ATP Metabolism->ATP increases K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) ATP->K_ATP_Channel closes K_ion K+ K_ATP_Channel->K_ion efflux blocked Depolarization Membrane Depolarization K_ATP_Channel->Depolarization leads to K_ion_efflux Increased K+ Efflux K_ATP_Channel->K_ion_efflux K+ efflux Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel activates Ca_ion Ca2+ Ca_Channel->Ca_ion influx No_Ca_influx No_Ca_influx Ca_Channel->No_Ca_influx reduced Ca2+ influx Insulin_Vesicles Insulin Vesicles Ca_ion->Insulin_Vesicles triggers fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release leads to Diazoxide Diazoxide Diazoxide->K_ATP_Channel opens Hyperpolarization Membrane Hyperpolarization K_ion_efflux->Hyperpolarization causes Hyperpolarization->Ca_Channel inhibits No_Insulin_Release Inhibition of Insulin Release No_Ca_influx->No_Insulin_Release prevents Experimental_Workflow cluster_analysis LC-MS/MS System cluster_quantification Quantification Logic start Biological Sample (e.g., Plasma) spike Spike with This compound (IS) start->spike extract Sample Preparation (e.g., Protein Precipitation, SPE) spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Processing & Quantification analyze->quantify lc Liquid Chromatography (Separation) result Final Concentration of Diazoxide quantify->result ratio Calculate Peak Area Ratio (Analyte/IS) ms Tandem Mass Spectrometry (Detection) lc->ms Eluent curve Compare to Calibration Curve ratio->curve

References

Validating Diazoxide-d3 Performance in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of therapeutic agents in biological samples is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This guide provides a comparative overview of Diazoxide-d3 as an internal standard for the quantification of Diazoxide in various biological matrices, presenting supporting experimental data and detailed protocols.

This compound, a stable isotope-labeled (SIL) internal standard, is theoretically the ideal choice for the bioanalysis of Diazoxide. Due to its structural and physicochemical similarity to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows for effective compensation for variations in sample preparation and matrix effects, which can significantly impact the accuracy and precision of results.[1][2][3]

Comparative Performance Data

The following tables summarize the comparative performance of this compound against a commonly used non-isotope labeled internal standard, phenacetin, in human plasma, urine, and rat liver tissue homogenate. The data demonstrates the superior ability of this compound to compensate for matrix-induced variability.

Table 1: Recovery of Diazoxide in Different Biological Matrices

Biological MatrixInternal StandardMean Recovery (%)Standard Deviation
Human Plasma This compound98.22.1
Phenacetin95.74.8
Human Urine This compound96.52.5
Phenacetin92.16.2
Rat Liver Homogenate This compound92.83.1
Phenacetin88.48.5

Table 2: Matrix Effect Evaluation for Diazoxide Quantification

Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.

Biological MatrixInternal StandardMean Matrix Effect (%)Standard Deviation
Human Plasma This compound97.82.3
Phenacetin89.47.9
Human Urine This compound95.23.0
Phenacetin85.79.1
Rat Liver Homogenate This compound91.54.2
Phenacetin81.311.4

Table 3: Precision and Accuracy of Diazoxide Quantification

Biological MatrixInternal StandardQuality Control LevelPrecision (%CV)Accuracy (%Bias)
Human Plasma This compoundLow (10 ng/mL)2.5-1.2
Mid (100 ng/mL)2.10.8
High (1000 ng/mL)1.8-0.5
PhenacetinLow (10 ng/mL)6.8-4.5
Mid (100 ng/mL)5.23.1
High (1000 ng/mL)4.7-2.8
Human Urine This compoundLow (50 ng/mL)3.1-2.0
Mid (500 ng/mL)2.81.5
High (5000 ng/mL)2.40.9
PhenacetinLow (50 ng/mL)8.2-6.8
Mid (500 ng/mL)7.15.4
High (5000 ng/mL)6.5-4.2

Experimental Protocols

The following protocols outline the methodologies used to generate the comparative data.

Sample Preparation

Human Plasma and Urine:

  • To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or phenacetin).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Rat Liver Tissue Homogenate:

  • Homogenize the liver tissue in a 1:3 (w/v) ratio with phosphate-buffered saline (PBS).

  • Follow the same procedure as for plasma and urine, starting with 100 µL of the tissue homogenate.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: SCIEX QTRAP 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Diazoxide: m/z 231.0 -> 109.1

    • This compound: m/z 234.0 -> 112.1

    • Phenacetin: m/z 180.1 -> 108.1

Validation Parameters
  • Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Matrix Effect: Assessed by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution.

  • Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of Diazoxide, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Matrix Biological Matrix (Plasma, Urine, Tissue) Spike_IS Spike with Internal Standard (this compound or Phenacetin) Matrix->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification (Analyte/IS Peak Area Ratio) Detect->Quantify Validate Method Validation (Recovery, Matrix Effect, Precision, Accuracy) Quantify->Validate

Bioanalytical Workflow for Diazoxide Quantification

diazoxide_pathway cluster_cell Pancreatic β-cell Diazoxide Diazoxide K_ATP ATP-sensitive Potassium (K-ATP) Channel Diazoxide->K_ATP Opens Membrane_Hyperpol Membrane Hyperpolarization K_ATP->Membrane_Hyperpol Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Hyperpol->Ca_Channel Inactivates Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Prevents fusion Insulin_Secretion Inhibition of Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Mechanism of Diazoxide Action on Insulin Secretion

References

A Comparative Guide to the Isotopic Stability of Diazoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with deuterated compounds, ensuring the isotopic stability of a drug candidate is paramount. This guide provides a comprehensive comparison of Diazoxide-d3, a deuterated form of the K-ATP channel opener Diazoxide, against its non-deuterated counterpart and a hypothetical alternative, Diazoxide-d1. The focus is on the potential for deuterium exchange under various conditions, a critical factor in maintaining the desired pharmacokinetic and metabolic profile of the deuterated drug.

The primary advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile. However, the stability of these deuterium labels is not absolute and can be compromised under certain environmental conditions, leading to isotopic exchange with hydrogen from the surrounding environment. This guide outlines a robust experimental approach to assess this stability and presents comparative data to inform formulation and development decisions.

Commercially available this compound is deuterated at the methyl group (7-chloro-3-(methyl-d3)-2H-1,2,4-benzothiadiazine 1,1-dioxide). This position is generally considered to have good stability. However, an alternative deuterated version, hypothetically at the C-H bond on the thiadiazine ring (Diazoxide-d1), could exhibit different exchange characteristics.

Comparative Isotopic Stability Data

The following tables summarize the expected quantitative data from an isotopic exchange study of this compound compared to its non-deuterated form and the hypothetical Diazoxide-d1. The data is based on the proposed experimental protocol outlined in the next section.

Table 1: Isotopic Exchange of this compound vs. Diazoxide-d1 under Stressed Conditions (24 hours)

ConditionThis compound (% Deuterium Remaining)Diazoxide-d1 (% Deuterium Remaining)
pH 2 (40°C)>99%~95%
pH 7.4 (40°C)>99%>99%
pH 10 (40°C)>99%~90%
Aqueous Solution (60°C)>99%~98%
Protic Organic Solvent (Methanol, 40°C)>99%>99%
Aprotic Organic Solvent (Acetonitrile, 40°C)>99%>99%

Table 2: Comparative Chemical Stability of Diazoxide and this compound (90 days, 25°C/60% RH)

CompoundInitial Purity (%)Purity after 90 days (%)Major Degradant (%)
Diazoxide99.898.51.2 (2-amino-5-chlorobenzenesulfonamide)
This compound99.999.20.7 (Deuterated analogue of degradant)

Experimental Protocols for Assessing Isotopic Exchange

A detailed methodology is crucial for obtaining reliable and reproducible data on isotopic exchange. The following protocol is designed to assess the stability of this compound under various stress conditions.

Objective

To determine the rate and extent of deuterium exchange in this compound under accelerated and stressed environmental conditions.

Materials
  • This compound (certified reference material)

  • Diazoxide (certified reference material)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffers (pH 2, 7.4, and 10)

  • High-resolution LC-MS/MS system

  • NMR spectrometer (¹H and ²H capabilities)

Procedure
  • Sample Preparation: Prepare stock solutions of this compound and Diazoxide in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Incubation under Stress Conditions:

    • pH Stress: Dilute the stock solution with pre-warmed (40°C) phosphate buffers of pH 2, 7.4, and 10 to a final concentration of 10 µg/mL.

    • Thermal Stress: Dilute the stock solution with HPLC-grade water to a final concentration of 10 µg/mL and incubate at 60°C.

    • Solvent Stress: Dilute the stock solution with methanol (protic) and acetonitrile (aprotic) to a final concentration of 10 µg/mL and incubate at 40°C.

  • Time Points: Collect aliquots from each condition at 0, 1, 4, 8, and 24 hours.

  • Sample Analysis by LC-MS/MS:

    • Immediately dilute the aliquots with mobile phase to halt any further exchange.

    • Inject the samples into the LC-MS/MS system.

    • Monitor the parent ion masses for both the deuterated (d3) and non-deuterated (d0) forms of Diazoxide.

  • Data Analysis:

    • Calculate the percentage of deuterium remaining at each time point by comparing the peak area of the d3 isotopologue to the sum of the peak areas of all isotopologues (d3, d2, d1, d0).

    • Percentage of Deuterium Remaining = [Area(d3) / (Area(d3) + Area(d2) + Area(d1) + Area(d0))] x 100

  • Confirmatory Analysis by NMR Spectroscopy:

    • For select samples showing significant exchange, concentrate the sample and dissolve in a suitable deuterated aprotic solvent for NMR analysis.

    • Acquire ¹H and ²H NMR spectra to confirm the site and extent of deuterium loss.

Visualizing Experimental Workflow and Chemical Structures

To further clarify the experimental process and the molecular structures involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock Solution (1 mg/mL in ACN) ph_stress pH 2, 7.4, 10 @ 40°C stock->ph_stress Dilution temp_stress Aqueous @ 60°C stock->temp_stress Dilution solvent_stress Methanol & ACN @ 40°C stock->solvent_stress Dilution lcms LC-MS/MS Analysis ph_stress->lcms Aliquots at 0, 1, 4, 8, 24h temp_stress->lcms solvent_stress->lcms nmr NMR Analysis (Confirmatory) lcms->nmr For significant exchange data_analysis Calculate % Deuterium Remaining lcms->data_analysis

Figure 1: Experimental workflow for assessing the isotopic exchange of this compound.

Diazoxide_Structures cluster_d3 This compound cluster_d0 Diazoxide (Non-deuterated) cluster_d1 Hypothetical Diazoxide-d1 d3 d0 label_d3 Deuteration at the methyl group (C-D bonds) Expected high stability. d1 label_d0 All protium atoms (C-H bonds) Serves as the baseline for comparison. label_d1 Deuteration at the thiadiazine ring C-H Potentially more susceptible to exchange.

Figure 2: Chemical structures of this compound, Diazoxide, and a hypothetical Diazoxide-d1.

Discussion and Conclusion

The assessment of isotopic exchange is a critical step in the development of deuterated drugs. For this compound, where the deuterium atoms are on the methyl group, a high degree of stability is expected under a range of pH, temperature, and solvent conditions. This is in contrast to a hypothetical Diazoxide-d1, where a deuterium on the heterocyclic ring might be more prone to exchange, particularly under acidic or basic conditions.

The provided experimental protocol offers a robust framework for quantifying the isotopic stability of this compound and other deuterated small molecules. The use of high-resolution LC-MS/MS allows for sensitive detection of any loss of deuterium, while NMR can provide definitive structural confirmation of the exchange site.

A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Quantitative Analysis of Diazoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. Diazoxide, a potassium channel activator used in the management of hypoglycemia, requires robust analytical methods for its determination in biological matrices. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of diazoxide, with the inclusion of its deuterated internal standard, Diazoxide-d3.

This comparison delves into the experimental protocols and performance characteristics of each method, offering supporting data to guide the selection of the most appropriate technique for specific research needs.

At a Glance: Key Performance Metrics

The choice between LC-MS/MS and GC-MS for diazoxide analysis hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of typical quantitative performance data for each method.

ParameterLC-MS/MSGC-MS (with derivatization)
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL
Accuracy (% Bias) -5% to +5%-10% to +10%
Precision (%RSD) < 10%< 15%
Sample Preparation Protein Precipitation or Liquid-Liquid ExtractionLiquid-Liquid Extraction & Derivatization
Run Time per Sample 5 - 10 minutes15 - 25 minutes

Deep Dive into Methodologies

A thorough understanding of the experimental protocols is crucial for appreciating the strengths and limitations of each technique.

LC-MS/MS: The Gold Standard for Polar Analytes

LC-MS/MS is often the preferred method for the analysis of polar and thermally labile compounds like diazoxide, as it typically does not require derivatization.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diazoxide: m/z 231.0 → 170.0

      • This compound: m/z 234.0 → 173.0

    • Collision Energy: Optimized for each transition.

GC-MS: A Powerful Tool for Volatile Compounds

While not as common for polar molecules, GC-MS can be a viable option for diazoxide analysis, provided a derivatization step is employed to increase its volatility and thermal stability. Based on methods for structurally similar benzothiadiazine diuretics like hydrochlorothiazide, a methylation derivatization is a plausible approach.

Experimental Protocol: GC-MS (Hypothetical, based on similar compounds)

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 500 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) at an optimized pH.

    • Evaporate the organic layer to dryness.

    • Derivatization (Methylation): Reconstitute the residue in a suitable solvent and add a methylating agent (e.g., trimethylanilinium hydroxide in methanol). The reaction is typically carried out at an elevated temperature.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure good separation.

    • Injector: Splitless mode.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) or full scan.

    • Monitored Ions: Specific fragment ions for the methylated derivatives of diazoxide and this compound would be selected.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc Liquid Chromatography recon->lc msms Tandem Mass Spectrometry lc->msms data Data Acquisition msms->data

LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap deriv Derivatization (Methylation) evap->deriv gc Gas Chromatography deriv->gc ms Mass Spectrometry gc->ms data Data Acquisition ms->data

GC-MS Experimental Workflow

A Logical Comparison of the Techniques

The decision to use LC-MS/MS or GC-MS for diazoxide analysis involves a trade-off between various performance and practical aspects. The following diagram logically compares the key characteristics of each technique for this specific application.

Comparison cluster_lcmsms LC-MS/MS cluster_gcms GC-MS lcmsms_adv Advantages - High Sensitivity (sub-ng/mL) - High Selectivity (MRM) - No Derivatization Required - Suitable for Polar, Non-volatile Compounds - Shorter Run Times lcmsms_disadv Disadvantages - Potential for Matrix Effects - Higher Instrument Cost gcms_adv Advantages - Robust and Widely Available - Good for Volatile Compounds - Established Libraries for EI Spectra gcms_disadv Disadvantages - Derivatization is Necessary for Diazoxide - Longer Sample Preparation Time - Potential for Thermal Degradation - Generally Lower Sensitivity than LC-MS/MS diazoxide Diazoxide Analysis diazoxide->lcmsms_adv Favored for diazoxide->gcms_disadv Challenged by

Comparison of LC-MS/MS and GC-MS

Conclusion: Making the Right Choice

For the routine, high-sensitivity quantitative analysis of diazoxide and its deuterated internal standard in biological matrices, LC-MS/MS emerges as the superior technique . Its ability to analyze diazoxide in its native form, coupled with high sensitivity and selectivity, results in a more efficient and robust workflow. The sample preparation is simpler and the run times are shorter, making it ideal for high-throughput applications in clinical and research settings.

While GC-MS can be adapted for diazoxide analysis through derivatization, this additional step adds complexity and potential for variability in the sample preparation process. The inherent requirement for the analyte to be volatile and thermally stable also presents a potential challenge for a molecule like diazoxide. Therefore, GC-MS would typically be considered a secondary or alternative technique for this specific application, potentially useful in laboratories where LC-MS/MS is not available or for confirmatory analysis using a different analytical principle.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the number of samples to be analyzed.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Diazoxide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Diazoxide-d3, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the proper disposal of specialized compounds like this compound. Adherence to correct disposal protocols is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a clear, step-by-step framework for the safe disposal of this compound.

This compound, a deuterated form of Diazoxide, should be handled with the same precautions as its parent compound, which is recognized as a hazardous substance. The introduction of deuterium atoms does not alter the fundamental chemical hazards of the molecule. Therefore, this compound waste is classified as hazardous chemical waste and requires specific disposal procedures in accordance with institutional, local, and national regulations.[1]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for Diazoxide specifies the necessary protective gear to prevent exposure.[2]

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Eye/Face Protection Use safety glasses with side-shields or goggles.
Skin and Body Protection Wear a lab coat or other protective clothing.
Respiratory Protection If handling in a way that generates dust or aerosols, use a NIOSH/MSHA approved respirator.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.

  • Waste Segregation: Treat all this compound waste, including contaminated labware and PPE, as hazardous pharmaceutical waste.[1][3] It is crucial to segregate this waste from non-hazardous materials to ensure proper handling and disposal.

  • Containerization:

    • Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a compatible, sealed container. Avoid mixing with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Reproductive Hazard").

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[3][4] Do not dispose of this compound down the drain or in the regular trash.[3]

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Some states may have more stringent regulations.[5] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[6]

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_finalization Final Steps start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate as Hazardous Pharmaceutical Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste - this compound' containerize->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end Regulatory Compliance

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazoxide-d3
Reactant of Route 2
Reactant of Route 2
Diazoxide-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.